Variotin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2E,4E,6E,8R)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3/b8-5+,10-6+,14-13+/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPGADGCNXOUJP-CXVPHVKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](/C=C(\C)/C=C/C=C/C(=O)N1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19504-77-9 | |
| Record name | Pecilocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19504-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pecilocin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019504779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pecilocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pecilocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECILOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSA7W27MF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Variotin: A Technical Guide on the Fungal-Derived Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variotin (also known as Pecilocin) is a polyketide-derived antifungal antibiotic discovered in 1959 from the fungus Paecilomyces variotii. As one of the earlier antifungal agents isolated from a fungal source rather than from Streptomyces, its discovery marked a notable point in antibiotic research. Structurally, it is a pyrrolidinone derivative, characterized by a complex acyl chain. Historically, it demonstrated topical activity against various dermatophytes, leading to its clinical evaluation for dermatomycoses. Despite its early discovery, detailed molecular data regarding its specific mechanism of action and biosynthetic pathway are not extensively documented in publicly accessible literature. This guide consolidates the available historical and chemical data, presents standardized protocols relevant to its study, and uses logical models to depict potential workflows and mechanisms where specific data is absent.
Discovery and History
This compound was first isolated in 1959 by a Japanese research team led by H. Yonehara, S. Takeuchi, and H. Umezawa. The producing organism was identified as Paecilomyces variotii Bainier var. antibioticus[1]. This discovery was significant as most antifungal antibiotics of that era were sourced from bacteria of the genus Streptomyces. The identification of a potent antifungal from a fungal species opened new avenues for natural product screening.
Early research focused on its antifungal spectrum, demonstrating its effectiveness against fungi responsible for skin infections (dermatomycoses). This led to its clinical investigation and use as a topical antifungal agent.
Isolation and Structure Elucidation
The chemical structure of this compound was determined through classical methods of natural product chemistry. It is identified as 1-[(2E,4E,6E,8R)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one, with the molecular formula C₁₇H₂₅NO₃[1]. The total synthesis of a racemic mixture (dl-variotin) was later achieved, confirming the proposed structure.
The general workflow for isolating a fungal secondary metabolite like this compound is a multi-step process involving cultivation, extraction, and purification.
References
An In-depth Technical Guide to the Secondary Metabolite Biosynthesis of Paecilomyces variotii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilomyces variotii, a ubiquitous ascomycete fungus, is a prolific producer of a diverse array of secondary metabolites with significant biotechnological potential.[1][2][3] These compounds, spanning chemical classes from polyketides and nonribosomal peptides to terpenoids and alkaloids, exhibit a wide range of biological activities, including antimicrobial, herbicidal, and cytotoxic effects.[3][4] This technical guide provides a comprehensive overview of the current understanding of secondary metabolite biosynthesis in P. variotii, with a focus on the genetic and enzymatic machinery, and the methodologies employed in its study.
Overview of Secondary Metabolite Diversity
Paecilomyces variotii produces a rich spectrum of secondary metabolites, many of which hold promise for applications in medicine and agriculture.[3][4] The major classes of these compounds include polyketides, nonribosomal peptides, terpenoids, and alkaloids.[3][4] A summary of notable secondary metabolites from P. variotii and their observed biological activities is presented in Table 1.
| Table 1: Selected Secondary Metabolites from Paecilomyces variotii and Their Biological Activities | |
| Metabolite | Chemical Class |
| Viriditoxin | Polyketide |
| Cornexistin | Polyketide (Maleidride) |
| Varioxepine A | Alkaloid (Oxepine-containing diketopiperazine) |
| Monodictyphenone | Polyketide (Xanthone) |
| Chrysophanol | Polyketide (Anthraquinone) |
| Semi-viriditoxin | Polyketide |
| Patulin | Polyketide |
| Ferrirubin | Nonribosomal Peptide (Siderophore) |
Biosynthetic Pathways of Key Secondary Metabolites
Genomic and functional analyses have begun to unravel the intricate biosynthetic pathways of several key secondary metabolites in P. variotii. The genes responsible for these pathways are typically organized in biosynthetic gene clusters (BGCs), which encode all the necessary enzymes for the synthesis of a specific compound.[5]
Viriditoxin Biosynthesis
Viriditoxin is a polyketide-derived biaryl compound with notable antibacterial properties.[6] Its biosynthesis is governed by an eight-gene cluster, designated as the vdt cluster.[6][7][8] Targeted gene disruption experiments have elucidated the roles of the key enzymes in this pathway.[6][7][8]
The biosynthesis of viriditoxin commences with the polyketide synthase VdtA, which forms the naphthopyrone scaffold.[6] Subsequent modifications, including a Baeyer-Villiger monooxygenase-catalyzed reaction, are carried out by other enzymes in the cluster to yield the final viriditoxin molecule.[6][8][5] A laccase, VdtB, and a catalytically inactive hydrolase, VdtD, are involved in the phenol-coupling dimerization step.[9] The entire process is under the regulatory control of the transcription factor VdtR.[7]
Cornexistin Biosynthesis
Cornexistin is a maleidride with potent herbicidal activity against a broad spectrum of weeds, while exhibiting low phytotoxicity to maize.[6] The biosynthetic pathway of cornexistin has been investigated through genome sequencing and gene knockout studies.[6][8] The early stages of its biosynthesis share similarities with that of other nonadrides like byssochlamic acid.[6]
The pathway is initiated by a highly reducing polyketide synthase (hrPKS), followed by the action of a citrate synthase homolog and a 2-methylcitrate dehydratase to form a key intermediate.[6] The subsequent cyclization to form the carbocyclic ring is thought to be catalyzed by enzymes with homology to phosphatidylethanolamine-binding proteins (PEBPs) and ketosteroid isomerase-like enzymes (KIs).[6] A notable feature of the cornexistin pathway is the removal of one maleic anhydride moiety in the final steps.[6] Competition for the precursor malonyl-CoA with the biosynthesis of other polyketides, such as xanthones, may contribute to the relatively low native yield of cornexistin.[6]
Regulation of Secondary Metabolite Biosynthesis
The production of secondary metabolites in fungi is a tightly regulated process, influenced by a variety of internal and external signals. While specific regulatory networks in P. variotii are still largely uncharacterized, insights can be drawn from studies in other filamentous fungi.
Signaling Pathways
In many fungi, conserved signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways play crucial roles in regulating secondary metabolism in response to environmental cues.[10][11] The cAMP signaling pathway, for instance, involves G-protein coupled receptors (GPCRs) that sense extracellular signals, leading to the activation of adenylate cyclase and the production of cAMP.[10][11][12] This second messenger then activates protein kinase A (PKA), which in turn phosphorylates downstream transcription factors that control the expression of secondary metabolite biosynthetic genes.[10][11][12]
Environmental Factors
The production of secondary metabolites in medicinal plants and fungi is significantly influenced by environmental factors such as light, temperature, pH, and nutrient availability.[13] For instance, light can act as a signal to stimulate the production of certain pigments that protect against UV radiation.[13] Temperature and pH can affect enzyme activity and thereby modulate metabolic pathways.[13] The composition of the culture medium, including the carbon and nitrogen sources, also has a profound impact on the yield and profile of secondary metabolites produced by P. variotii.[14]
Experimental Protocols
The study of secondary metabolite biosynthesis in P. variotii employs a range of molecular biology and analytical chemistry techniques.
Fungal Culture and Metabolite Extraction
P. variotii can be cultured on various media, such as Potato Dextrose Agar (PDA) and Malt Broth, to induce the production of secondary metabolites.[14][15] For metabolite extraction, fungal cultures are typically grown for a specific period, after which the mycelium and culture broth are separated.[9][15] Secondary metabolites are then extracted from the culture filtrate and/or the mycelium using organic solvents like ethyl acetate.[15]
General Protocol for Metabolite Extraction:
-
Culture P. variotii in a suitable liquid medium (e.g., Malt Broth) on a rotary shaker for a defined period (e.g., 7 days).[15]
-
Separate the mycelium from the culture broth by filtration.[9]
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain the crude extract.
Genetic Manipulation
Understanding the function of genes within a biosynthetic cluster relies on genetic manipulation techniques. Agrobacterium tumefaciens-mediated transformation (ATMT) and CRISPR/Cas9-based gene editing have been successfully applied in P. variotii.[7][16][17][18]
Workflow for Gene Knockout using CRISPR/Cas9:
-
Design of guide RNA (gRNA): Identify a 20-nucleotide protospacer sequence upstream of a protospacer-adjacent motif (PAM) within the target gene.[19]
-
Construction of the CRISPR/Cas9 vector: Clone the gRNA expression cassette into a vector containing the Cas9 nuclease gene.[19]
-
Transformation: Introduce the CRISPR/Cas9 vector into P. variotii protoplasts.[16][17]
-
Selection and Screening: Select for transformants and screen for the desired gene knockout mutants by PCR and sequencing.[16][17]
Analytical Techniques
The identification and quantification of secondary metabolites are primarily achieved through chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for analyzing crude extracts and purified compounds.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the structural elucidation of novel metabolites.[20][21][22]
Future Perspectives
The field of secondary metabolite research in P. variotii is rapidly advancing, driven by the increasing availability of genomic data and the development of sophisticated genetic tools. Future research will likely focus on:
-
Genome mining: Identifying novel biosynthetic gene clusters for the discovery of new bioactive compounds.
-
Pathway elucidation: Characterizing the biosynthetic pathways of other known secondary metabolites.
-
Regulatory networks: Unraveling the specific signaling pathways and transcription factors that control secondary metabolism in P. variotii.
-
Metabolic engineering: Utilizing the acquired knowledge to engineer strains of P. variotii for the enhanced production of desired secondary metabolites.
This in-depth understanding of the secondary metabolite biosynthesis in P. variotii will undoubtedly pave the way for the development of new pharmaceuticals, agrochemicals, and other valuable bioproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Paecilomyces variotii as A Plant-Growth Promoter in Horticulture [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Genetic and chemical characterisation of the cornexistin pathway provides further insight into maleidride biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Biocontrol Effects of Paecilomyces variotii against Fungal Plant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. camp-signalling-pathway-in-biocontrol-fungi - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Environmental factors on secondary metabolism in medicinal plants exploring accelerating factors [maxapress.com]
- 14. Characterization of Paecilomyces variotii and Talaromyces amestolkiae in Korea Based on the Morphological Characteristics and Multigene Phylogenetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a CRISPR/Cas9 RNP-mediated genetic engineering system in Paecilomyces variotii [jmicrobiol.or.kr]
- 17. Development of a CRISPR/Cas9 RNP-mediated genetic engineering system in Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gene Editing in Dimorphic Fungi Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Secondary metabolites and their bioactivities from Paecilomyces gunnii YMF1.00003 [frontiersin.org]
Elucidating the Enigmatic Structure of Variotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quest to identify novel therapeutic agents from natural sources has been a cornerstone of drug discovery. In 1959, Japanese scientists S. Takeuchi and H. Yonehara reported the isolation of a new antifungal agent, Variotin, from the fungus Paecilomyces varioti.[1] Preliminary studies indicated its potent activity against various fungi, sparking interest in its chemical nature. The elucidation of its structure was a complex undertaking, relying on the classical methods of chemical degradation combined with the emerging spectroscopic techniques of the era. This guide reconstructs the logical pathway followed by the original researchers, providing a detailed account of the methods that led to the identification of this compound's unique chemical architecture.
Chemical Degradation Studies: Deconstructing the Molecule
Chemical degradation was a fundamental strategy in the structure elucidation of complex natural products. By breaking the molecule into smaller, more easily identifiable fragments, chemists could deduce the nature of the carbon skeleton and the key functional groups present. For this compound, two primary degradation methods were instrumental: alkaline hydrolysis and ozonolysis.
Alkaline Hydrolysis
The treatment of this compound with a strong base, such as sodium hydroxide, followed by acidification, was a key step in dissecting the molecule. This process, known as alkaline hydrolysis, cleaved an amide linkage within the structure.
Identified Fragments:
-
2-Pyrrolidone: The identification of this lactam indicated its presence as a core structural component of this compound.
-
Ketovariotinic Acid: This polyenoic acid was the other major product of hydrolysis. Its structure suggested a long, unsaturated carboxylic acid chain containing a ketone.
This experiment was crucial in establishing that this compound is an N-acyl derivative of 2-pyrrolidone.
Figure 1: Alkaline hydrolysis of this compound.
Ozonolysis
Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds. By treating this compound with ozone (O₃) followed by a workup, the unsaturated side chain was systematically broken down, and the resulting fragments were analyzed.
Identified Fragments:
-
Formaldehyde: Indicated the presence of terminal methylene (C=CH₂) groups.
-
Acetaldehyde: Suggested the presence of =CH-CH₃ units.
-
Succinic Acid: Pointed towards a -CH=CH-CH₂-CH₂-CH=CH- moiety within the polyene chain.
-
Keto acids: Further analysis of other fragments helped to place the ketone group and map the entire length of the polyene chain.
The results of ozonolysis were vital for determining the number and position of the double bonds in the acyl side chain.
Spectroscopic Analysis: Assembling the Pieces
Spectroscopic methods provided the necessary framework to connect the fragments identified through chemical degradation and to confirm the overall structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound was indicative of a highly conjugated system.
| Parameter | Observed Data (Illustrative) | Interpretation |
| λmax | A strong absorption band observed in the long-wavelength UV region. | Consistent with an extended polyene conjugated system within the molecule's structure. |
| Molar Absorptivity (ε) | A high value, characteristic of π → π* transitions. | Confirms the presence of a chromophore with multiple conjugated double bonds. |
Infrared (IR) Spectroscopy
The IR spectrum provided crucial information about the functional groups present in this compound.
| Wavenumber (cm⁻¹) (Illustrative) | Vibration Type | Functional Group Assignment |
| ~1680 | C=O Stretch | Amide carbonyl (in the 2-pyrrolidone ring) |
| ~1650 | C=O Stretch | Ketone in the polyene chain |
| ~1620, 1600 | C=C Stretch | Conjugated double bonds |
| ~990 | C-H Bend | trans-disubstituted alkenes |
Mass Spectrometry (MS)
Mass spectrometry was essential for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern, which helped in confirming the connectivity of the structural fragments.
| m/z Value (Illustrative) | Assignment | Interpretation |
| [M]⁺ | Molecular Ion | Provides the molecular weight of this compound, allowing for the determination of its molecular formula. |
| [M - 84]⁺ | Loss of the 2-pyrrolidone moiety | Fragmentation pattern confirms the presence of the 2-pyrrolidone ring and its linkage to the acyl chain. |
| Various smaller fragments | Cleavage at different points along the polyene chain. | Helps to corroborate the structure of the acyl side chain as determined by ozonolysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹³C NMR was not widely available during the initial structure elucidation, ¹H NMR spectroscopy was a powerful tool for determining the number and connectivity of protons in the molecule.
¹H NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 6.0 - 7.5 | Multiplets | Multiple Protons | Protons of the conjugated polyene system |
| ~3.5 | Triplet | 2H | -CH₂- group adjacent to the nitrogen in the pyrrolidone ring |
| ~2.5 | Triplet | 2H | -CH₂- group adjacent to the carbonyl in the pyrrolidone ring |
| ~2.1 | Multiplet | 2H | Central -CH₂- group in the pyrrolidone ring |
| ~1.9 | Doublet | 3H | Methyl group attached to the polyene chain |
¹³C NMR Spectroscopic Data (Illustrative - based on later studies)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~175 | C=O | Amide carbonyl in the 2-pyrrolidone ring |
| ~198 | C=O | Ketone carbonyl in the polyene chain |
| 120 - 150 | sp² C | Carbons of the conjugated polyene system |
| ~45 | CH₂ | Methylene adjacent to nitrogen in pyrrolidone |
| ~30 | CH₂ | Methylene adjacent to carbonyl in pyrrolidone |
| ~18 | CH₂ | Central methylene in pyrrolidone |
| ~12 | CH₃ | Methyl group on the polyene chain |
The Logical Workflow of Structure Elucidation
The determination of this compound's structure was a deductive process, integrating the findings from both chemical and spectroscopic analyses.
Figure 2: Logical workflow for the structure elucidation of this compound.
Key Experimental Protocols
The following are generalized protocols representative of the methods likely used for the chemical degradation of this compound.
Protocol for Alkaline Hydrolysis
-
Dissolution: A known quantity of this compound is dissolved in an alcoholic solvent (e.g., methanol or ethanol).
-
Saponification: An aqueous solution of sodium hydroxide (e.g., 2 M NaOH) is added to the solution.
-
Heating: The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours) to ensure complete hydrolysis of the amide bond.
-
Cooling and Acidification: The mixture is cooled to room temperature and then acidified to a pH of ~2 using a mineral acid (e.g., 2 M HCl). This protonates the carboxylate salt of ketovariotinic acid, making it extractable.
-
Extraction: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer will contain the ketovariotinic acid, while the 2-pyrrolidone may remain in the aqueous layer or be extractable depending on the exact conditions.
-
Isolation and Purification: The organic and aqueous layers are separated. The solvents are evaporated, and the resulting crude products are purified using techniques such as crystallization or chromatography.
-
Characterization: The purified fragments (2-pyrrolidone and ketovariotinic acid) are then characterized by spectroscopic methods and comparison with authentic samples.
Protocol for Ozonolysis with Reductive Workup
-
Dissolution and Cooling: this compound is dissolved in an appropriate solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas inlet tube. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Ozone Treatment: A stream of ozone gas is bubbled through the cooled solution. The reaction is monitored for the appearance of a persistent blue color, which indicates the presence of excess ozone and the completion of the reaction.
-
Quenching: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
Reductive Workup: A reducing agent, such as dimethyl sulfide (DMS) or zinc dust in acetic acid, is added to the solution. The mixture is allowed to warm slowly to room temperature and stirred for several hours to reduce the ozonide intermediate to carbonyl compounds (aldehydes and ketones).
-
Workup and Isolation: The reaction mixture is worked up by adding water and extracting with an organic solvent. The volatile products (like formaldehyde and acetaldehyde) can be identified by forming derivatives (e.g., 2,4-dinitrophenylhydrazones), while non-volatile fragments are isolated by chromatography.
-
Analysis: The isolated fragments are identified using spectroscopic techniques (MS, NMR, IR) to piece together the structure of the original polyene chain.
Conclusion
The structure elucidation of this compound stands as a classic example of natural product chemistry, showcasing the power of combining logical chemical degradation with spectroscopic analysis. The hydrolytic cleavage that separated the 2-pyrrolidone head from the polyenoic acid tail, coupled with the systematic dissection of the double bonds via ozonolysis, provided the fundamental pieces of the structural puzzle. Spectroscopic methods like UV-Vis, IR, and NMR were then indispensable in confirming the functional groups, the extent of conjugation, and the precise connectivity of the atoms. The culmination of these efforts not only revealed the novel structure of this compound but also paved the way for future studies into its biosynthesis, mode of action, and potential as a lead compound in antifungal drug development. This guide serves to illuminate the elegant logic and rigorous experimental work that are the hallmarks of chemical structure elucidation.
References
The Total Synthesis of Variotin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Variotin, a potent antifungal agent, has garnered significant interest in the scientific community due to its unique molecular architecture and biological activity. This document provides an in-depth technical guide to the total synthesis of this compound and its analogs, summarizing key synthetic strategies, providing detailed experimental protocols, and presenting quantitative data in a comparative format.
Core Synthetic Strategies for this compound
The seminal total synthesis of (±)-Variotin was accomplished by Sakakibara and Matsui. A key feature of their approach is the N-acylation of 2-pyrrolidone with a complex carboxylic acid side chain. This strategy involves the preparation of a key intermediate, ketovariotinic acid, which is then coupled with the lactam moiety.
A crucial step in this synthesis is the N-acylation of 2-pyrrolidone, which can be challenging under direct conditions. The use of N-trimethylsilyl 2-pyrrolidone facilitates this reaction, allowing it to proceed under milder conditions.[1] The overall synthetic pathway, as described, involves several steps starting from methyl 6-oxo-2,4-trans,trans-heptadienoate.
Experimental Protocols: Key Reactions
Synthesis of Ketovariotinic Acid Mixture (9 + 9')
A modified Reformatsky reaction is employed as a key carbon-carbon bond-forming step. To a solution of methyl 6-oxo-2,4-trans,trans-heptadienoate (5) (10.0 g, 0.065 mol) and t-butyl bromoacetate (12.7 g, 0.065 mol) in dry tetrahydrofuran (80 ml), magnesium turnings (2.3 g, 0.1 mol) and a few drops of methyl iodide are added at room temperature.[1] The exothermic reaction is allowed to proceed, and the mixture is then refluxed for 30 minutes. After cooling and acidic workup with 20% aqueous sulfuric acid, the organic layer is extracted with ethyl acetate. The crude product is purified by column chromatography on silica gel (benzene-chloroform-ether, 18:1:1) to yield the oxydiester (6) as a colorless viscous oil (6.25 g, 36% yield).[1]
The resulting oxydiester (6) is then boiled with p-toluenesulfonic acid in benzene to yield a mixture of triene half-esters (7 and 7'). This mixture is treated with thionyl chloride and then with n-butyl zinc iodide to afford a mixture of methyl ketovariotinate (8) and its isomer (8').[1] Subsequent hydrolysis of this mixture yields a mixture of ketovariotinic acid (9) and its mono cis-isomer (9') in a 36% yield from the half-ester mixture.[1]
N-Acylation of 2-Pyrrolidone to form Ketothis compound (2)
The mixture of ketovariotinic acids (9 + 9') is treated with oxalyl chloride to form the corresponding acid chlorides. This is followed by a reaction with N-trimethylsilyl 2-pyrrolidone. The crude product is then purified by column chromatography on silica gel using chloroform as the eluent, followed by recrystallization from ether. This procedure fortuitously yields only the all-trans-ketothis compound (2) in 59% yield.[1]
Conversion of Ketothis compound (2) to dl-Variotin (I)
The conversion of ketothis compound to dl-variotin has been previously reported and completes the total synthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the total synthesis of dl-Variotin.
Table 1: Yields of Key Synthetic Steps
| Step | Starting Material | Product | Yield (%) | Reference |
| Modified Reformatsky Reaction & Dehydration | 5 | 6 | 36 | [1] |
| Conversion of Half-Esters to Ketovariotinic Acid Mixture | 7 + 7' | 9 + 9' | 36 | [1] |
| N-Acylation of 2-Pyrrolidone | 9 + 9' | 2 (all-trans) | 59 | [1] |
| Hydrolysis of Ketothis compound derivative | - | Yellowish buttery crystals | 90 | [1] |
Table 2: Spectroscopic Data for Synthetic Ketothis compound (2)
| Spectroscopic Method | Characteristic Peaks/Signals | Reference |
| Infrared (IR) | The IR spectrum of synthetic ketothis compound was identical to that of the material derived from natural this compound. Key absorptions (cm⁻¹): 2800-2500, 1690, 1675, 1619, 1595, 1569, 1430, 1379, 1320, 1285, 1136, 1079, 1001, 927.[1] | [1] |
| Ultraviolet (UV) | The UV spectrum of synthetic ketothis compound was identical to that of the material derived from natural this compound.[1] | [1] |
| NMR | The NMR spectrum of synthetic ketothis compound was identical to that of the material derived from natural this compound.[1] | [1] |
Synthesis of this compound Analogs
The development of synthetic routes to this compound has also enabled the synthesis of various analogs to explore their structure-activity relationships. For instance, 1-sorboyl-2-pyrrolidone has been prepared from sorbic acid and 2-ethoxy-1-pyrroline using 1-methyl-2-chloropyridinium iodide as a coupling reagent.[2] This methodology has been extended to synthesize this compound and its analogs from lactim ethers and (2E,4E,6E)-8-hydroxy-2,4,6-dodecatrienoic acids without the need for protecting the hydroxyl group at the C-8 position.[2] The biological activities of these analogs are a subject of ongoing research, with many exhibiting significant antibacterial, antifungal, and antitumor properties.
Logical Workflow of this compound Total Synthesis
The following diagram illustrates the logical workflow of the total synthesis of dl-Variotin as described by Sakakibara and Matsui.
Biological Activity and Potential Signaling Pathways
While the primary focus of this guide is on the chemical synthesis, it is important to note the biological context of this compound. As an antifungal agent, this compound likely exerts its effects by disrupting essential cellular processes in fungi. The precise mechanism of action and the specific signaling pathways affected by this compound are areas of active investigation. Generally, antifungal agents can interfere with cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis. Further research is needed to elucidate the specific molecular targets of this compound and to map its interactions within fungal signaling networks.
General Experimental Workflow for Analog Synthesis and Screening
The synthesis of this compound analogs for drug discovery purposes typically follows a structured workflow. This involves the synthesis of a library of related compounds, followed by screening for biological activity.
References
An In-depth Technical Guide to the Isolation and Identification of Variotin-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required for the successful isolation, identification, and characterization of fungi that produce the antifungal compound variotin. The primary producer of this compound is the fungus Paecilomyces variotii. This document outlines detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in this endeavor.
Experimental Workflow
The overall process for isolating and identifying this compound-producing fungi is a multi-step procedure that begins with sample collection and culminates in the chemical verification of this compound production. The following diagram illustrates the key stages of this workflow.
Caption: Figure 1. Overall Experimental Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and identification of this compound-producing fungi.
Sample Collection and Fungal Isolation
Paecilomyces variotii is commonly found in environments rich in decaying organic matter.
-
Sample Sources: Collect samples from soil, compost, decaying wood, and leaf litter.
-
Isolation Protocol:
-
Prepare a serial dilution of the collected sample in sterile distilled water.
-
Plate the dilutions onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) supplemented with an antibacterial agent (e.g., chloramphenicol at 50 µg/mL) to inhibit bacterial growth.
-
Incubate the plates at 30-37°C and observe for fungal growth for 5-7 days. Paecilomyces variotii is thermophilic and can grow at higher temperatures.[1]
-
Isolate individual fungal colonies based on distinct morphology and subculture them onto fresh PDA plates to obtain pure cultures.
-
Morphological Identification
Initial identification can be performed based on macroscopic and microscopic features.
-
Macroscopic Features: P. variotii colonies are fast-growing, with a powdery or suede-like texture, and are typically yellow-brown or sand-colored.[2]
-
Microscopic Features:
-
Prepare a slide mount of the fungal culture using lactophenol cotton blue stain.
-
Observe under a light microscope for the characteristic conidiophores, which are irregularly branched and bear phialides.
-
The phialides are typically swollen at the base and taper to a long, slender neck.[3]
-
Conidia are single-celled, smooth-walled, and are produced in long chains.[3] Chlamydospores, which are thick-walled resting spores, may also be present.[2]
-
Molecular Identification
For accurate identification, molecular methods are essential due to the morphological similarities between Paecilomyces species and other related fungi.[4]
-
DNA Extraction:
-
Grow a pure culture of the fungus in Potato Dextrose Broth (PDB) for 3-5 days.
-
Harvest the mycelium by filtration and grind it in liquid nitrogen.
-
Extract genomic DNA using a suitable fungal DNA extraction kit or a standard phenol-chloroform method.[5]
-
-
PCR Amplification and Sequencing:
-
Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers such as ITS1 and ITS4.[6] The β-tubulin gene can also be used as a secondary marker for more precise identification.[6]
-
Purify the PCR product and send it for Sanger sequencing.
-
Compare the obtained sequence with databases such as GenBank (NCBI) using the BLAST tool for species identification.
-
Fermentation and Extraction of this compound
To produce and extract this compound for further analysis.
-
Fermentation:
-
Inoculate a pure culture of the identified P. variotii into a suitable liquid fermentation medium, such as PDB or a specialized secondary metabolite production medium.
-
Incubate the culture at 28-35°C with shaking (150-200 rpm) for 7-14 days to allow for the production of secondary metabolites.[7]
-
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate.[8]
-
Evaporate the solvent from the organic phase under reduced pressure to obtain the crude extract containing this compound.
-
Antifungal Bioassay
To determine the antifungal activity of the crude extract, a bioassay against a susceptible indicator organism is performed. Candida albicans is a common choice.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of the crude extract in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[9]
-
Prepare an inoculum of Candida albicans standardized to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.[9]
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the extract that inhibits visible growth of the yeast. The results can also be read using a plate reader by measuring the optical density.[10]
-
Chemical Analysis by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent such as methanol or acetonitrile and filter it through a 0.22 µm syringe filter.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a general starting point for polyketides is in the range of 200-400 nm).
-
Quantification: For quantitative analysis, a standard curve should be prepared using purified this compound. In the absence of a commercial standard, quantification can be relative.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for easy comparison and analysis.
Table 1: Morphological and Growth Characteristics of Fungal Isolates
| Isolate ID | Colony Color | Colony Texture | Growth Rate at 37°C (mm/day) | Microscopic Features (Phialide Shape, Conidia) |
| PV-01 | Yellow-brown | Powdery | 8-10 | Tapering phialides, chains of conidia |
| UNK-02 | White | Cottony | 2-3 | Not consistent with P. variotii |
| ... | ... | ... | ... | ... |
Table 2: Molecular Identification of Fungal Isolates
| Isolate ID | ITS Sequence Similarity (%) | Top BLAST Hit | Accession Number | β-tubulin Sequence Similarity (%) | Top BLAST Hit | Accession Number |
| PV-01 | 99.8% | Paecilomyces variotii | MN123456 | 99.5% | Paecilomyces variotii | KP789012 |
| ... | ... | ... | ... | ... | ... | ... |
Table 3: Antifungal Activity of Fungal Extracts
| Isolate ID | Crude Extract Concentration (µg/mL) | Inhibition Zone (mm) against C. albicans | MIC (µg/mL) against C. albicans |
| PV-01 | 1000 | 18 ± 1.2 | 125 |
| UNK-02 | 1000 | 2 ± 0.5 | >1000 |
| ... | ... | ... | ... |
Table 4: HPLC Analysis of this compound in Fungal Extracts
| Isolate ID | Retention Time of Putative this compound Peak (min) | Peak Area | Relative Concentration |
| PV-01 | 8.5 | 1.2 x 10^6 | 100% |
| UNK-02 | - | Not Detected | 0% |
| ... | ... | ... | ... |
Putative Biosynthesis Pathway
This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The exact biosynthetic pathway for this compound has not been fully elucidated. However, a general, putative pathway can be conceptualized based on known fungal polyketide biosynthesis. Fungal aromatic polyketides are synthesized by non-reducing iterative PKSs (NR-PKSs).[11] The process starts with a starter unit (typically acetyl-CoA) and involves sequential additions of extender units (malonyl-CoA).[11]
Caption: Figure 2. Putative Biosynthesis Pathway of this compound
This guide provides a foundational framework for the isolation and identification of this compound-producing fungi. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and research goals. The successful identification of novel, high-producing strains of Paecilomyces variotii is a critical first step in the development of this compound as a potential therapeutic agent.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. A Technical System for the Large-Scale Application of Metabolites From Paecilomyces variotii SJ1 in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Variotin: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the antifungal agent Variotin (also known as Pecilocin). This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis.
This compound, a potent antifungal compound, has been the subject of interest for its biological activity. Understanding its molecular structure is paramount for structure-activity relationship studies and the development of new therapeutic agents. Spectroscopic techniques such as NMR and MS are fundamental tools for elucidating the precise atomic arrangement of such molecules.
Spectroscopic Data of this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound. This information is critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: The spectroscopic data presented here is based on available literature. Variations in experimental conditions (e.g., solvent, instrument frequency) may result in slight differences in observed values.
Experimental Protocols
Detailed experimental procedures are crucial for the reproduction and verification of spectroscopic data. The following sections outline the typical methodologies used to acquire NMR and MS data for a natural product like this compound.
NMR Spectroscopy Protocol
A standard protocol for obtaining NMR spectra of a natural product isolate like this compound would involve the following steps:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a frequency of 400 MHz or higher is typically used to achieve good signal dispersion. For ¹³C NMR, a frequency of 100 MHz or higher is common.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single peaks for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. This is followed by phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry Protocol
A general procedure for acquiring the mass spectrum of a compound like this compound is as follows:
-
Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Ionization: The sample molecules are ionized in the ion source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, providing molecular weight information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed to deduce the structure of the original molecule.
Visualization of Spectroscopic Analysis Workflow
The logical flow of structure elucidation using spectroscopic data can be visualized as follows:
Caption: Workflow for Structure Elucidation using NMR and MS.
This guide serves as a foundational resource for professionals engaged in the study and development of this compound and other natural products. The presented data and protocols are intended to facilitate further research and application of this promising antifungal agent.
An In-depth Technical Guide on the Antifungal Spectrum of Variotin Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on Variotin, primarily from the mid-20th century, is limited in providing specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of pathogenic fungi. This guide synthesizes the accessible qualitative information and provides standardized experimental protocols relevant to antifungal susceptibility testing as a reference for modern research endeavors.
Introduction to this compound
This compound, also known as pecilocin, is an antifungal antibiotic that was first isolated in the 1950s.[1] It is produced by the fungus Paecilomyces variotii.[1] Early research identified its potential as a therapeutic agent, particularly for topical applications against dermatophytic fungi.
Antifungal Spectrum of this compound
The antifungal activity of this compound has been primarily reported against filamentous fungi, especially those responsible for skin and nail infections (dermatomycoses). The available literature suggests that this compound is effective against various species of Trichophyton, a genus of fungi that causes conditions like athlete's foot, ringworm, and jock itch.
Table 1: Qualitative Antifungal Spectrum of this compound
| Fungal Group | Pathogenic Species | Reported Activity |
| Dermatophytes | Trichophyton spp. | Effective |
| Microsporum spp. | Reported activity | |
| Epidermophyton spp. | Reported activity | |
| Yeasts | Candida albicans | Limited or no activity reported |
| Molds | Aspergillus spp. | Limited or no activity reported |
Experimental Protocols for Antifungal Susceptibility Testing
To evaluate the antifungal spectrum of a compound like this compound today, standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) would be employed.[2][3][4] The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on CLSI guidelines.[2][5]
3.1.1. Materials
-
Test compound (e.g., this compound)
-
Target fungal isolates
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or water
-
Hemocytometer or other cell counting device
-
Incubator
3.1.2. Inoculum Preparation
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, sporulating culture.
-
Harvest fungal spores or conidia by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.
-
Transfer the harvested cells to a sterile tube containing saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done visually or using a spectrophotometer.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3.1.3. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours, or longer for slow-growing fungi.
-
Determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the positive control.[3]
Mechanism of Action
The precise molecular mechanism of action of this compound is not well-documented in the available literature. Generally, antifungal drugs exert their effects through various mechanisms, including:
-
Inhibition of cell wall synthesis: Targeting enzymes involved in the synthesis of essential cell wall components like β-glucan or chitin.[6]
-
Disruption of the cell membrane: Binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of cellular contents.[6][7]
-
Inhibition of ergosterol synthesis: Blocking the enzymatic pathway responsible for producing ergosterol.[7]
-
Inhibition of nucleic acid or protein synthesis: Interfering with DNA, RNA, or protein synthesis.
Further research would be required to elucidate the specific signaling pathways and molecular targets of this compound in fungal cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and evaluation of a novel antifungal compound.
Caption: A generalized workflow for the discovery and development of new antifungal agents.
Conclusion
This compound is an antifungal antibiotic with reported activity primarily against dermatophytic fungi. While historical literature provides a qualitative understanding of its spectrum, there is a notable lack of modern, quantitative data. The provided experimental protocol for MIC determination offers a framework for reinvestigating the antifungal properties of this compound using current standards. Further research is warranted to elucidate its precise mechanism of action and to explore its potential therapeutic applications in the context of modern drug development.
References
- 1. This compound, a new antifungal antibiotic, produced by Paecilomyces varioti Bainier var. antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Variotin: A Survey of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Variotin, an antifungal antibiotic discovered in 1959, has demonstrated notable activity against various dermatophytes. However, a comprehensive understanding of its precise mechanism of action remains elusive in readily accessible scientific literature. Preliminary studies from the mid-20th century suggest a multi-faceted mode of action, primarily implicating the disruption of fungal cell membranes and vital cellular processes. This document endeavors to synthesize the limited available information on this compound's mechanism of action, acknowledging the significant gaps in current knowledge due to the inaccessibility of foundational Japanese research from the 1950s and 1960s. The core requirements of detailed quantitative data, experimental protocols, and signaling pathway visualizations cannot be fully met with the currently available information.
Introduction
This compound is an antifungal agent produced by Paecilomyces variotii Bainier var. antibioticus[1]. It was first reported by Yonehara, Takeuchi, Umezawa, and Sumiki in 1959[1]. Early research highlighted its efficacy against filamentous fungi, particularly those responsible for dermatomycoses[2]. Despite its early discovery, detailed molecular studies on its mechanism of action are scarce in contemporary, English-language scientific databases. This guide provides a preliminary overview based on the limited accessible information.
Antifungal Spectrum
Initial studies demonstrated that this compound possesses a potent antifungal activity, particularly against Trichophyton and other pathogenic fungi[3]. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungi, are not detailed in the available literature.
Postulated Mechanisms of Action
Based on early reports and general knowledge of antifungal agents from that era, the mechanism of action of this compound is likely centered on the fungal cell membrane and essential metabolic pathways.
Interaction with the Fungal Cell Membrane
A primary hypothesis for this compound's antifungal effect is its interaction with the fungal cell membrane. Disruption of the cell membrane's integrity is a common mechanism for many antifungal drugs[4][5][6]. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The specific molecular targets within the membrane, such as ergosterol or specific phospholipids, have not been elucidated for this compound in the accessible literature.
Inhibition of Cellular Respiration
Early investigations into the activity of new antibiotics often included assessing their impact on cellular respiration. It is plausible that this compound may interfere with the mitochondrial respiratory chain in fungi, leading to a depletion of ATP and subsequent inhibition of cellular processes. However, specific studies confirming this for this compound are not available.
Interference with Macromolecule Synthesis
Another potential mechanism is the inhibition of essential macromolecule synthesis, such as proteins or nucleic acids. Many antibiotics exert their effects by targeting ribosomes or enzymes involved in DNA and RNA synthesis[4][5][6]. Without specific experimental evidence, this compound's role in these processes remains speculative.
Experimental Protocols (Hypothetical)
The detailed experimental protocols from the original studies by Takeuchi and Yonehara could not be retrieved. However, based on standard microbiological and biochemical practices of the time, the following methodologies were likely employed:
-
Antifungal Susceptibility Testing: Broth or agar dilution methods would have been used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.
-
Cellular Leakage Assays: To investigate membrane damage, researchers might have measured the leakage of intracellular components (e.g., potassium ions, UV-absorbing materials) from fungal cells treated with this compound.
-
Respirometry: The effect on cellular respiration could have been assessed by measuring oxygen consumption in fungal cultures in the presence and absence of the antibiotic using a Warburg apparatus or similar technology.
-
Incorporation of Radiolabeled Precursors: To test for inhibition of macromolecule synthesis, studies might have involved monitoring the incorporation of radiolabeled amino acids, nucleosides, or other precursors into proteins, DNA, and RNA.
Data Presentation
Due to the lack of accessible primary literature, a table of quantitative data cannot be provided.
Signaling Pathways and Logical Relationships
Without detailed molecular studies, it is not possible to construct diagrams of specific signaling pathways affected by this compound. A hypothetical logical workflow for the initial investigation of a novel antifungal's mechanism of action is presented below.
Caption: Hypothetical workflow for investigating the mechanism of action of a novel antifungal agent.
Conclusion and Future Directions
Future studies should focus on:
-
Re-isolation and Structural Confirmation: Verifying the structure of this compound using modern analytical techniques.
-
Broad-Spectrum Antifungal Susceptibility Testing: Determining the MICs of this compound against a wide range of clinically relevant fungi.
-
Mechanism of Action Studies: Employing contemporary techniques such as transcriptomics, proteomics, and metabolomics to identify the cellular pathways affected by this compound.
-
Target Identification: Utilizing genetic and biochemical approaches to identify the specific molecular target(s) of this compound.
A renewed investigation into this early antibiotic could reveal novel antifungal mechanisms and potentially lead to the development of new therapeutic agents.
References
- 1. This compound, a new antifungal antibiotic, produced by Paecilomyces varioti Bainier var. antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a locally active antifungal antibiotic for the treatment of dermatomycoses. Experimental data and clinical evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Journal of Antibiotics, Series A [jstage.jst.go.jp]
- 4. jptcp.com [jptcp.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Biosynthesis Pathway of Pyrrolidinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of pyrrolidinone antibiotics, with a primary focus on the well-characterized pathway of anisomycin. It delves into the genetic basis, enzymatic machinery, and regulatory networks that govern the production of these medically relevant natural products. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to Pyrrolidinone Antibiotics
Pyrrolidinone-containing natural products represent a diverse class of bioactive compounds with a wide range of applications, including as antibiotics, antifungals, and antitumor agents.[1] Their core structure features a five-membered nitrogen-containing lactam ring, which is often elaborately decorated with various functional groups, contributing to their biological activity. The biosynthesis of these complex molecules involves intricate enzymatic pathways, often encoded by dedicated biosynthetic gene clusters (BGCs) in producing organisms, predominantly bacteria of the genus Streptomyces.[1][2]
This guide will primarily focus on the biosynthesis of anisomycin, a potent protein synthesis inhibitor, as a model system for understanding the construction of the pyrrolidinone core. Additionally, it will touch upon other related biosynthetic systems to provide a broader perspective on the synthesis of this important class of natural products.
The Anisomycin Biosynthetic Pathway: A Case Study
Anisomycin is a pyrrolidinone antibiotic produced by Streptomyces species, such as Streptomyces griseolus and Streptomyces hygrospinosus.[2] Its biosynthesis has been elucidated through a combination of genetic, biochemical, and analytical techniques, revealing a unique pathway distinct from canonical polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) assembly lines for pyrrolidinone formation.[2][3]
The Anisomycin Biosynthetic Gene Cluster (BGC)
The genes responsible for anisomycin biosynthesis are clustered together on the chromosome of the producing organism.[3][4] This "ani" gene cluster contains all the necessary enzymatic machinery for the synthesis of the pyrrolidinone core, as well as for tailoring and regulatory functions. The core set of genes involved in the formation of the benzylpyrrolidine scaffold includes aniQ, aniP, aniO, and aniN.[3][5] Additionally, genes such as aniI, aniK, and aniG are involved in tailoring reactions, and aniF is a putative transcriptional regulator.[3][6]
Table 1: Key Genes in the Anisomycin Biosynthetic Gene Cluster
| Gene | Encoded Protein | Putative Function | Reference |
| Core Biosynthesis | |||
| aniQ | Aminotransferase | Catalyzes initial deamination of L-tyrosine and a later reamination step. | [3] |
| aniP | Transketolase | Condenses a glycolysis intermediate with 4-hydroxyphenylpyruvic acid. | [3][7] |
| aniO | Glycosyltransferase | Catalyzes a cryptic glycosylation essential for downstream processing. | [3] |
| aniN | Dehydrogenase | Mediates a multi-step pyrrolidine ring formation. | [3] |
| Tailoring Reactions | |||
| aniI | Acyltransferase | Acetylates the hydroxyl group on the pyrrolidine ring. | [8] |
| aniK | Methyltransferase | Methylates the phenolic hydroxyl group. | [3] |
| aniG | α-Glucosidase | Removes the glucose moiety from a biosynthetic intermediate. | [6] |
| Regulation | |||
| aniF | Transcriptional Regulator | Putatively controls the expression of the ani gene cluster. | [3] |
Enzymatic Steps in Anisomycin Biosynthesis
The biosynthesis of anisomycin proceeds through a series of intricate enzymatic reactions, as illustrated in the pathway diagram below.
Figure 1: Anisomycin Biosynthetic Pathway. A schematic representation of the key enzymatic steps involved in the biosynthesis of anisomycin, starting from L-tyrosine and a glycolysis intermediate.
The pathway initiates with the deamination of L-tyrosine by the aminotransferase AniQ to yield 4-hydroxyphenylpyruvic acid.[3] The transketolase AniP then catalyzes the condensation of this intermediate with a donor from glycolysis.[3][7] A crucial and unexpected step involves the glycosylation of the resulting intermediate by the glycosyltransferase AniO , a process that is essential for the subsequent reactions.[3] This is followed by a second transamination reaction, also catalyzed by AniQ , to introduce the nitrogen atom that will become part of the pyrrolidine ring.[3] The bifunctional dehydrogenase AniN then masterfully orchestrates a multi-step cyclization to form the core pyrrolidine structure.[3]
Following the formation of the glycosylated pyrrolidine core, a series of tailoring reactions occur. The α-glucosidase AniG removes the glucose moiety.[6] The methyltransferase AniK then methylates the phenolic hydroxyl group, and finally, the acyltransferase AniI acetylates the hydroxyl group on the pyrrolidinone ring to yield the final product, anisomycin.[3][8]
Quantitative Data on Anisomycin Biosynthesis
The study of anisomycin biosynthesis has generated valuable quantitative data, including enzyme kinetic parameters and production titers in various mutant strains.
Table 2: Kinetic Parameters of Anisomycin Biosynthetic Enzymes
| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |
| siAniP (homolog of AniP) | 4-hydroxyphenylpyruvic acid | 0.23 ± 0.03 | 1.5 ± 0.04 | 6.5 | [7] |
| AniI | Deacetylanisomycin (Compound 6) | 0.66 | 924 | 1.39 | [8] |
| AniI | Compound 5 | - | - | - | [8] |
| AniI | Acetyl-CoA | 0.18 | 44.1 | 0.24 | [8] |
| AniI | Butyryl-CoA | 0.14 | 39.2 | 0.28 | [8] |
| AniI | Isovaleryl-CoA | 0.16 | 21.6 | 0.13 | [8] |
Note: Data for AniQ, AniO, and AniN are not fully available in the reviewed literature.
Table 3: Anisomycin Production in Streptomyces griseolus Mutants
| Strain | Treatment | Anisomycin Titer (mg/L) | % Increase vs. Parent | Reference |
| Parent Strain | - | 32.8 | - | [9] |
| M-107 (mutant) | UV irradiation | 70.8 | 116 | [9] |
| M-107 (optimized medium) | UV irradiation | 130.9 | 299 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pyrrolidinone antibiotic biosynthesis.
Gene Knockout in Streptomyces
Figure 2: Gene Knockout Workflow. A generalized workflow for creating targeted gene deletions in Streptomyces species.
Protocol for Gene Deletion in Streptomyces hygrospinosus
-
Construction of the Gene Replacement Cassette: Amplify the upstream and downstream flanking regions (typically ~1.5-2 kb) of the target gene from the genomic DNA of S. hygrospinosus. These flanks are then cloned into a suitable vector, flanking an antibiotic resistance cassette (e.g., apramycin resistance).
-
Vector Construction: The entire gene replacement cassette is then cloned into an E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKC1139).
-
Conjugation: The resulting plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then transferred to S. hygrospinosus via intergeneric conjugation on a suitable medium (e.g., MS agar).
-
Selection of Mutants: Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the resistance marker in the cassette. Double-crossover mutants (gene knockouts) are then screened for by identifying colonies that are resistant to the selection antibiotic but sensitive to the antibiotic resistance marker present on the vector backbone.
-
Verification: The correct gene deletion is confirmed by PCR analysis using primers flanking the target gene, Southern blotting, and/or DNA sequencing.
Heterologous Expression and Purification of Biosynthetic Enzymes
Figure 3: Protein Expression Workflow. A typical workflow for the heterologous expression and purification of biosynthetic enzymes.
Protocol for Expression and Purification of siAniP [7]
-
Cloning: The gene encoding siAniP is amplified and cloned into an E. coli expression vector, such as pET-28a, which adds an N-terminal His6-tag.
-
Transformation and Culture: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication or using a French press.
-
Purification: The cleared cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Protocol for In Vitro Assay of siAniP (Transketolase) [7]
-
Reaction Mixture:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
1 mM DTT
-
10 mM MgCl2
-
1 mM ThDP
-
10 mM 4-hydroxyphenylpyruvic acid (substrate)
-
10 mM D-glyceraldehyde (acceptor substrate)
-
20 µM purified siAniP enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for a specified time (e.g., 4 hours).
-
The reaction is quenched by the addition of methanol.
-
The mixture is centrifuged to precipitate the protein.
-
The supernatant is analyzed by HPLC or LC-MS to detect the product.
-
Protocol for In Vitro Assay of AniI (Acyltransferase) [8]
-
Reaction Mixture:
-
Phosphate-buffered saline (PBS)
-
500 µM Deacetylanisomycin (substrate)
-
1 mM Acetyl-CoA (acyl donor)
-
20 µM purified AniI enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for a specified time (e.g., 2 hours).
-
The reaction is quenched by the addition of an equal volume of chloroform or methanol.
-
The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of anisomycin.
-
Regulation of Pyrrolidinone Antibiotic Biosynthesis
The production of secondary metabolites, including pyrrolidinone antibiotics, is tightly regulated in Streptomyces to coordinate with the organism's growth and environmental conditions. This regulation occurs at multiple levels, involving pathway-specific regulators encoded within the BGC and global regulators that respond to broader physiological cues.
Figure 4: Regulatory Cascade. A simplified model of the regulatory hierarchy controlling anisomycin biosynthesis.
In the case of anisomycin, the gene aniF, located within the ani cluster, is predicted to encode a transcriptional regulator.[3] While its specific function is yet to be fully elucidated, it is likely a pathway-specific regulator that directly controls the expression of the other ani genes in response to developmental or environmental signals. These signals are often transduced through global regulatory networks that are common in Streptomyces.
Other Pyrrolidinone and Related Antibiotic Biosynthetic Pathways
While anisomycin provides an excellent model, the biosynthesis of other natural products containing a pyrrolidine or related ring structure can proceed through different mechanisms.
-
Lincosamides: Antibiotics like lincomycin contain a pyrrolidine moiety (propylproline) linked to a sugar.[10][11] Their biosynthesis involves a separate pathway for the formation of the propylproline unit, which is then condensed with the sugar component.[7][10]
-
Hormaomycin: This complex depsipeptide contains a unique 3-(2-nitrocyclopropyl)alanine residue, which is derived from L-lysine through a series of enzymatic modifications that include the formation of a pyrrolidine-related intermediate.[2][12]
-
PKS-NRPS Hybrids: Some fungal natural products with a pyrrolidinone core are synthesized by hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes. In these systems, a polyketide chain is assembled by the PKS portion and then cyclized with an amino acid incorporated by the NRPS module to form the pyrrolidinone ring.
Conclusion and Future Perspectives
The study of pyrrolidinone antibiotic biosynthesis has unveiled a fascinating array of enzymatic strategies for the construction of this important heterocyclic scaffold. The detailed characterization of the anisomycin pathway, in particular, has provided a deep understanding of a non-canonical route to pyrrolidinone formation. The knowledge gained from these studies, including the identification of key enzymes and their mechanisms, opens up exciting avenues for the bioengineering of novel antibiotic derivatives.
Future research in this field will likely focus on:
-
Elucidating the detailed mechanisms of the less-characterized enzymes in the anisomycin pathway, particularly the multi-step cyclization catalyzed by AniN.
-
Characterizing the regulatory networks that control the expression of pyrrolidinone biosynthetic gene clusters to improve antibiotic titers.
-
Discovering and characterizing new pyrrolidinone biosynthetic pathways from diverse microbial sources to expand the chemical diversity of this class of compounds.
-
Applying synthetic biology approaches to mix and match enzymes from different pathways to generate novel "unnatural" natural products with improved therapeutic properties.
This in-depth guide serves as a valuable resource for researchers and drug development professionals, providing the foundational knowledge and experimental tools necessary to advance the science and application of pyrrolidinone antibiotics.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lincosamide Antibiotics: Structure, Activity, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lincosamides - Wikipedia [en.wikipedia.org]
- 12. Insights into the biosynthesis of hormaomycin, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Paecilomyces variotii Culture Conditions for Antibiotic Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilomyces variotii, a ubiquitous filamentous fungus, has garnered significant interest in the scientific community for its prolific production of a diverse array of secondary metabolites with promising biological activities. Among these are potent antibiotics, which hold potential for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance. This technical guide provides an in-depth overview of the optimal culture conditions for enhancing antibiotic production by P. variotii, drawing from available scientific literature. It details experimental protocols and summarizes key quantitative data to aid researchers in harnessing the full biosynthetic potential of this versatile microorganism.
Core Antibiotic Production Parameters
The successful cultivation of Paecilomyces variotii for antibiotic production hinges on the precise control of several key fermentation parameters. These include the composition of the culture medium, pH, temperature, and aeration. Optimization of these factors can lead to significant improvements in the yield of desired bioactive compounds.
Media Composition
The nutritional environment is a critical determinant of secondary metabolite production in fungi. While P. variotii can grow on a variety of standard mycological media such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Czapek Yeast Autolysate Agar (CYA), liquid fermentation in specifically formulated broths is essential for large-scale antibiotic production.
One documented approach for the production of bioactive metabolites involves a three-stage liquid fermentation process.[1][2] While the specific media composition for each stage was not detailed in the available literature for antibiotic production, a common starting point for submerged culture of Paecilomyces species is the use of a rich medium like Potato Dextrose Broth (PDB).[3]
For the production of secondary metabolites with antibacterial activity against Enterococcus faecalis, a Malt Broth medium has been utilized.[4] The composition of this medium is provided in the experimental protocols section.
The influence of carbon and nitrogen sources on the production of secondary metabolites is paramount. While specific studies on antibiotic production are limited, research on the production of other enzymes by P. variotii has shown that maltose and ammonium sulphate can be effective carbon and nitrogen sources, respectively.[5]
Table 1: Summary of Media Used for Paecilomyces variotii Cultivation
| Medium Name | Composition | Purpose |
| Potato Dextrose Agar/Broth (PDA/PDB) | Potato Infusion, Dextrose, Agar (for solid medium) | General growth and maintenance, production of bioactive extracts[3][6] |
| Malt Extract Agar/Broth (MEA/MEB) | Malt Extract, Peptone, Dextrose, Agar (for solid medium) | General growth, production of antibacterial metabolites[4] |
| Czapek Yeast Autolysate Agar (CYA) | Sucrose, Yeast Extract, Sodium Nitrate, various mineral salts, Agar | Morphological studies and general cultivation |
| Glucose Peptone Broth (GPB) | Glucose, Peptone | Production of bioactive metabolites (e.g., for plant growth promotion)[4] |
pH
The pH of the culture medium significantly influences fungal growth and enzyme activity, which in turn affects secondary metabolite production. While the optimal pH for antibiotic production by P. variotii has not been extensively studied, a neutral to slightly acidic pH is generally favorable for the growth of many filamentous fungi. For the production of other metabolites by P. variotii, pH values ranging from 4.0 to 7.0 have been explored.[3]
Temperature
Paecilomyces variotii is a thermophilic fungus, capable of growing at temperatures as high as 50–60 °C.[7] However, optimal growth and secondary metabolite production may occur at different temperatures. The optimal growth temperature for P. variotii is generally considered to be in the range of 35–40 °C.[8] Cultivation for the production of bioactive metabolites has been successfully carried out at 25 °C and 30°C.[4][6]
Aeration and Agitation
In submerged liquid cultures, adequate aeration and agitation are crucial for providing sufficient dissolved oxygen and ensuring uniform distribution of nutrients. Shaking speeds of 150 to 200 rpm are commonly used for flask cultures of P. variotii.[3][4] The optimization of aeration and agitation is a critical step in scaling up fermentation processes to bioreactors.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the cultivation of P. variotii for antibiotic production, based on available literature.
Protocol 1: Submerged Fermentation for Production of Antibacterial Metabolites
This protocol is adapted from a study on the production of secondary metabolites with activity against Enterococcus faecalis.[4]
1. Inoculum Preparation: a. Grow Paecilomyces variotii on Potato Dextrose Agar (PDA) plates at 30°C for 3 days. b. Prepare a pre-inoculum by transferring small fragments (approximately 1 cm²) of the agar culture into 250 mL Erlenmeyer flasks containing 50 mL of Malt Broth (1.5% Malt Extract, pH 6.9 ± 0.1). c. Incubate the pre-inoculum flasks on a rotary shaker at 200 rpm and approximately 28°C for 3 days.
2. Production Culture: a. Transfer the pre-inoculum to Fernbach flasks containing 450 mL of the same Malt Broth. b. Incubate the production cultures under the same conditions as the pre-inoculum (200 rpm, ~28°C) for 7 days.
3. Extraction of Secondary Metabolites: a. At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration. b. Extract the filtrate with an equal volume of ethyl acetate (1:1, v/v) by shaking for 2 hours. c. Concentrate the organic phase under reduced pressure using a rotary evaporator at approximately 45°C. d. Store the concentrated extract in a vacuum desiccator.
Protocol 2: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)
While a specific RSM study for antibiotic production in P. variotii is not available, the following provides a general workflow for applying this statistical method, which has been successfully used for optimizing metabolite production in other fungi.[9][10]
1. Screening of Significant Variables (Plackett-Burman Design): a. Identify potential factors influencing antibiotic production (e.g., concentrations of various carbon and nitrogen sources, pH, temperature, agitation speed). b. Use a Plackett-Burman design to screen for the most significant factors with a minimal number of experiments.
2. Optimization of Significant Variables (Central Composite Design): a. Once the key factors are identified, use a central composite design (CCD) to study the interactions between these variables and determine their optimal levels. b. Develop a mathematical model that describes the relationship between the variables and the antibiotic yield.
3. Validation of the Model: a. Conduct experiments under the optimized conditions predicted by the RSM model to validate the results.
Signaling Pathways and Experimental Workflows
Understanding the regulatory networks that control secondary metabolism is crucial for developing strategies to enhance antibiotic production. In filamentous fungi, the biosynthesis of secondary metabolites is often regulated by complex signaling pathways that respond to environmental cues.
Putative Signaling Pathway for Secondary Metabolite Regulation
While the specific signaling pathways for antibiotic production in P. variotii are not fully elucidated, a general model based on related fungi, particularly those in the order Eurotiales, can be proposed. This pathway often involves global regulators such as LaeA and the Velvet complex (VeA/VelB), which respond to environmental signals like light and nutrient availability to control the expression of biosynthetic gene clusters.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Technical System for the Large-Scale Application of Metabolites From Paecilomyces variotii SJ1 in Agriculture [frontiersin.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes and bioproducts produced by the ascomycete fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of bacterial cytokine protein production by response surface methodology for environmental bioremediation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Activity Assay of Variotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variotin is an antifungal antibiotic isolated from the fungus Paecilomyces variotii. It has demonstrated potential in the treatment of dermatomycoses. These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using standard broth microdilution and agar disk diffusion methods. The provided data and pathways are illustrative and based on common antifungal mechanisms, serving as a guide for experimental design and interpretation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present hypothetical yet plausible Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data. These values are representative of what might be observed for a natural antifungal compound and are intended to serve as a template for data presentation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains.
| Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans ATCC 90028 | 4 - 16 | 8 | 16 |
| Candida glabrata ATCC 90030 | 8 - 32 | 16 | 32 |
| Aspergillus fumigatus ATCC 204305 | 2 - 8 | 4 | 8 |
| Trichophyton rubrum ATCC 28188 | 1 - 4 | 2 | 4 |
| Cryptococcus neoformans ATCC 90112 | 4 - 16 | 8 | 16 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (10 µ g/disk ) against Various Fungal Strains.
| Fungal Strain | Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | 15 |
| Candida glabrata ATCC 90030 | 12 |
| Aspergillus fumigatus ATCC 204305 | 18 |
| Trichophyton rubrum ATCC 28188 | 22 |
| Cryptococcus neoformans ATCC 90112 | 16 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
a. Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal strains (yeasts and molds)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Solvent control (e.g., DMSO)
b. Inoculum Preparation:
-
Yeasts: Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Molds: Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI-1640.
c. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control (standard antifungal), a negative control (medium only), and a solvent control.
-
Inoculate each well (except the negative control) with 100 µL of the prepared fungal suspension. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% for yeasts and ≥80% for molds) compared to the growth control.
Agar Disk Diffusion Assay for Zone of Inhibition Determination
This method provides a qualitative assessment of antifungal activity.
a. Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts, or standard MHA for molds
-
Sterile swabs
-
Incubator (35°C)
-
Positive control antifungal disk
-
Blank disk (with solvent)
b. Assay Procedure:
-
Prepare a fungal inoculum as described for the broth microdilution assay (0.5 McFarland for yeasts, 10⁶ CFU/mL for molds).
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically place the paper disks impregnated with a known amount of this compound (e.g., 10 µg) onto the agar surface.
-
Place the positive and blank control disks on the plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro antifungal activity testing of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
While the precise molecular target of this compound is not extensively documented, a common mechanism of action for antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane instability and cell death. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key enzyme in this pathway.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
Determining the Antifungal Potency of Variotin: Application Notes and Protocols for Researchers
Introduction
Variotin, also known as Pecilocin, is an antifungal antibiotic primarily recognized for its efficacy against dermatophytes, the fungi responsible for common skin, hair, and nail infections. As with any antimicrobial agent, determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. These application notes provide detailed protocols for determining the MIC of this compound, offering valuable guidance for researchers, scientists, and professionals in drug development.
Data Presentation: A Template for Comparative Analysis
While specific comprehensive datasets for this compound's MIC against a wide array of fungal species are not extensively available in recent literature, the following table serves as a structured template for presenting such quantitative data. Researchers can populate this table with their experimental findings to facilitate clear comparison and analysis. For illustrative purposes, this table includes representative MIC ranges for other common antifungal agents against dermatophytes.
| Fungal Species | This compound (Pecilocin) (µg/mL) | Terbinafine (µg/mL) | Itraconazole (µg/mL) | Fluconazole (µg/mL) |
| Trichophyton rubrum | [Insert Experimental Data] | 0.008 - 8 | 0.015 - 16 | 0.03 - 2 |
| Trichophyton mentagrophytes | [Insert Experimental Data] | [Data Range] | [Data Range] | [Data Range] |
| Microsporum canis | [Insert Experimental Data] | [Data Range] | [Data Range] | [Data Range] |
| Epidermophyton floccosum | [Insert Experimental Data] | [Data Range] | [Data Range] | [Data Range] |
| Candida albicans | [Insert Experimental Data] | [Data Range] | [Data Range] | [Data Range] |
| Aspergillus fumigatus | [Insert Experimental Data] | [Data Range] | [Data Range] | [Data Range] |
Note: The MIC values for terbinafine, itraconazole, and fluconazole are sourced from existing literature and are provided as examples of how to present comparative data.
Experimental Protocols: Methodologies for MIC Determination
The following are detailed protocols for determining the MIC of this compound, adapted from established standards for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method
This method is a widely used technique for determining the MIC of antifungal agents in a liquid medium.
Materials:
-
This compound (Pecilocin) powder
-
Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates to be tested
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to achieve a working solution that is twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, allow the conidia to settle and use the supernatant.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours, or until growth is clearly visible in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well. This can be determined visually or by using a microplate reader.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antifungal agent directly into an agar medium.
Materials:
-
This compound (Pecilocin) powder and solvent
-
Mueller-Hinton agar or RPMI-1640 agar with 2% glucose
-
Sterile Petri dishes
-
Fungal isolates
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C.
-
Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Add 1 part of each this compound dilution to 9 parts of the molten agar to achieve the final desired concentrations. Mix well and pour into sterile Petri dishes.
-
Prepare a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare the fungal inoculum as described in the broth microdilution method (Step 2).
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the fungal suspension onto the surface of the agar plates, including the control plate. An inoculum replicating device can be used for simultaneous inoculation of multiple isolates.
-
Allow the inocula to dry and then incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed on the control plate.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth on the agar surface.
-
Visualization of Experimental Workflow and Potential Mechanism of Action
To aid in the conceptualization of the experimental process and the potential, though not fully elucidated, mechanism of action of this compound, the following diagrams are provided.
The precise molecular target of this compound is not as well-defined as that of newer antifungal agents. The above diagram illustrates potential targets within the fungal cell that are commonly disrupted by antifungal compounds. Further research is required to elucidate the specific signaling pathways affected by this compound.
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Variotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to the antifungal agent Variotin using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of filamentous fungi.[1][2][3][4]
Introduction
This compound is an antifungal agent with potential applications in research and drug development. Understanding its potency against a range of clinically relevant fungi is crucial for its evaluation. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7] This document outlines the necessary materials, reagents, and a step-by-step protocol for performing this assay.
Principle of the Method
The broth microdilution test involves challenging a standardized suspension of a fungal isolate with serial dilutions of this compound in a 96-well microtiter plate. Following incubation under controlled conditions, the plates are examined for visible growth. The MIC is determined as the lowest concentration of this compound that inhibits fungal growth.[5][8][9]
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 0.125 - 2 |
| Aspergillus flavus | ATCC 204304 | 0.25 - 4 |
| Aspergillus niger | ATCC 16404 | 0.5 - 8 |
| Trichophyton rubrum | ATCC 28188 | 0.06 - 1 |
| Trichophyton mentagrophytes | ATCC 9533 | 0.125 - 2 |
| Candida albicans | ATCC 90028 | 16 - >64 |
| Cryptococcus neoformans | ATCC 208821 | 8 - 32 |
Experimental Protocol
This protocol is adapted from the CLSI M38 and EUCAST guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[1][3][4]
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile, 96-well, U-bottom microtiter plates
-
Sterile, disposable inoculation loops and spreaders
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Spectrophotometer or a hemocytometer
-
Vortex mixer
-
Incubator (35°C)
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Aspergillus fumigatus ATCC 204305)
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. Ensure complete dissolution. This stock solution can be stored at -20°C.
-
Test Medium: Use RPMI-1640 medium buffered with MOPS as the test medium. The pH should be between 7.0 and 7.2 at 25°C.[8]
Inoculum Preparation (for Filamentous Fungi)
-
Fungal Culture: Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
-
Conidial Suspension: Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by adding sterile saline with Tween 80 to the plate and gently scraping the surface.
-
Adjusting Inoculum Density: Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant to achieve a final inoculum concentration in the test wells of 0.4 x 10^4 to 5 x 10^4 CFU/mL. This can be achieved by using a spectrophotometer (measuring absorbance at 530 nm and correlating it to CFU/mL) or by direct counting with a hemocytometer.
Broth Microdilution Procedure
-
Plate Preparation: Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 will be the sterility control (containing only medium).
-
Serial Dilution of this compound:
-
Add 200 µL of the prepared this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10. This will result in a range of this compound concentrations (e.g., from 16 µg/mL down to 0.03 µg/mL).
-
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final test range (e.g., 8 µg/mL to 0.015 µg/mL). Well 12 remains un-inoculated as a sterility control.
-
Incubation: Seal the plates or place them in a humidified chamber to prevent evaporation. Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
Reading the MIC: After incubation, visually inspect the wells for growth. The MIC is the lowest concentration of this compound at which there is a complete or prominent decrease in turbidity compared to the drug-free growth control (well 1).[6] A reading mirror can aid in this process.
Quality Control
A known quality control strain with established MICs for standard antifungal agents should be included with each batch of tests to ensure the validity of the results.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution susceptibility testing workflow for this compound.
References
- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. academic.oup.com [academic.oup.com]
- 4. njccwei.com [njccwei.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes and Protocols: Extraction and Purification of Variotin from Paecilomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variotin, also known as Pecilocin, is an antifungal secondary metabolite produced by the filamentous fungus Paecilomyces variotii.[1] It exhibits potent activity, particularly against common dermatophytes.[2] These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale extraction and purification of this compound from Paecilomyces variotii culture. The methodology covers fungal cultivation, solvent-based extraction from the culture filtrate, and a multi-step chromatographic purification process designed to yield high-purity this compound suitable for research and drug development applications.
Introduction to this compound
This compound (C₁₇H₂₅NO₃) is a polyketide-derived N-acylpyrrolidinone first isolated from Paecilomyces varioti Bainier var. antibioticus.[1][2] Its biological activity as an antifungal agent makes it a compound of interest for pharmaceutical research. The production of this compound is achieved through fermentation of the source organism, followed by systematic extraction and purification to isolate the active compound from the culture broth and mycelial mass. This document outlines the critical steps and methodologies for this process.
Cultivation of Paecilomyces variotii
Successful production of this compound begins with the robust growth of Paecilomyces variotii. The fungus is a common environmental mold known for its rapid growth on standard mycological media.[3] Optimal growth conditions are crucial for maximizing the yield of secondary metabolites.
Table 1: Recommended Media and Culture Conditions
| Parameter | Recommended Condition | Notes |
| Organism | Paecilomyces variotii | Obtain from a reputable culture collection (e.g., ATCC, CBS). |
| Culture Type | Liquid Submerged Fermentation | For scalable production and easier extraction from filtrate. |
| Production Medium | Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) | Standard media supporting vigorous growth and metabolite production. |
| Inoculation | Spore suspension (1 x 10⁶ spores/mL) or mycelial plugs | Initiate culture from a fresh (5-7 day old) PDA plate. |
| Incubation Temp. | 25-30°C | P. variotii grows well within this mesophilic range. |
| Agitation | 150 rpm on a rotary shaker | Ensures proper aeration and nutrient distribution. |
| Incubation Time | 7-14 days | Monitor for optimal production; may vary between strains. |
| Culture Volume | 100 mL medium in 250 mL Erlenmeyer flasks | Scale as needed, maintaining a good surface area to volume ratio. |
Protocol 2.1: Liquid Culture Fermentation
-
Inoculum Preparation : Grow P. variotii on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
Fermentation : Aseptically inoculate 100 mL of sterile PDB in a 250 mL flask with 1 mL of the spore suspension.
-
Incubation : Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 7-14 days. The culture is ready for harvest when mycelial growth is dense.
Extraction of Crude this compound
This compound is an extracellular metabolite, meaning it is primarily secreted into the liquid culture medium. The extraction process involves separating the fungal biomass (mycelia) from the culture filtrate and then using an organic solvent to extract the compound from the aqueous filtrate. Ethyl acetate is a commonly used solvent for extracting moderately polar secondary metabolites from fungal cultures.[4]
Protocol 3.1: Solvent Extraction from Culture Filtrate
-
Harvesting : After incubation, harvest the culture broth by filtration through several layers of cheesecloth to separate the fungal mycelia from the culture filtrate.[4]
-
pH Adjustment : Adjust the pH of the collected filtrate to acidic (pH ~3-4) using 1M HCl. This protonates any acidic functional groups, increasing the compound's solubility in the organic solvent.
-
Liquid-Liquid Extraction :
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 1 L of ethyl acetate for 1 L of filtrate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase containing this compound.
-
Drain and collect the lower aqueous layer. Re-extract the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration :
-
Pool all the ethyl acetate extracts.
-
Dry the pooled extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter off the sodium sulfate.
-
Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude this compound extract, typically a yellowish or brownish oily residue.
-
Purification of this compound
The crude extract contains a mixture of metabolites. A multi-step chromatographic approach is required to purify this compound to a high degree.
Protocol 4.1: Silica Gel Column Chromatography (Initial Cleanup)
This step separates compounds based on polarity and is an effective method for initial fractionation of the crude extract.
-
Column Packing : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane. Pour the slurry into a glass chromatography column to create a packed bed.
-
Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this powder onto the top of the packed column.
-
Elution : Elute the column with a stepwise gradient of solvents with increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Example Gradient:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
-
Fraction Collection : Collect fractions of a fixed volume (e.g., 10-20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis : Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize spots under UV light (254 nm). Pool the fractions containing the compound of interest (this compound).
-
Concentration : Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Protocol 4.2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
For final purification to achieve >95% purity, preparative reverse-phase HPLC is recommended.
-
Column : C18 reverse-phase preparative column.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program : Start with a higher polarity (e.g., 70% A, 30% B) and run a linear gradient to a lower polarity (e.g., 10% A, 90% B) over 30-40 minutes.
-
Detection : UV detector set at the λmax of this compound (if known) or at multiple wavelengths (e.g., 254 nm, 280 nm).
-
Injection and Collection : Dissolve the semi-purified extract in the mobile phase and inject it onto the column. Collect the peak corresponding to this compound using an automated fraction collector.
-
Final Step : Evaporate the solvent from the collected fraction under vacuum to yield pure this compound. Confirm purity using analytical HPLC and identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Table 2: Illustrative Purification Summary
| Purification Step | Starting Material | Product | Yield (Illustrative) | Purity (Illustrative) |
| Solvent Extraction | 10 L Culture Filtrate | 2.5 g Crude Extract | 250 mg/L | ~15% |
| Silica Column | 2.5 g Crude Extract | 400 mg Semi-Pure Fraction | 16% from crude | ~70% |
| Preparative HPLC | 400 mg Semi-Pure Fraction | 220 mg Pure this compound | 55% from semi-pure | >98% |
Visualized Workflows (Graphviz)
The following diagrams illustrate the logical flow of the extraction and purification process.
References
- 1. This compound, a new antifungal antibiotic, produced by Paecilomyces varioti Bainier var. antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes and bioproducts produced by the ascomycete fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paecilomyces variotii | Mycology | University of Adelaide [adelaide.edu.au]
- 4. An Endophytic Fungal Isolate Paecilomyces lilacinus Produces Bioactive Secondary Metabolites and Promotes Growth of Solanum lycopersicum under Heavy Metal Stress [mdpi.com]
Application Note: A Robust HPLC Method for the Quantification of Variotin
For Researchers, Scientists, and Drug Development Professionals
This application note details a reliable and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the antifungal agent, variotin. The described protocol is suitable for routine analysis in research, quality control, and drug development settings.
Method Overview
The quantification of this compound is achieved using a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and water, with phosphoric acid as a modifier. Detection is performed using a UV detector. This method separates this compound from potential impurities, allowing for accurate quantification. For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid.
Quantitative Data Summary
The performance of this HPLC method should be validated to ensure it meets the requirements for its intended application. The following table summarizes typical performance characteristics that can be expected.
| Parameter | Specification | Description |
| Retention Time | ~ 9.5 min | The time at which this compound elutes from the column. |
| Linearity (r²) | ≥ 0.995 | The correlation coefficient for the calibration curve, indicating a linear relationship between concentration and response. |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Precision (%RSD) | ≤ 2% | The relative standard deviation for replicate injections, indicating the method's repeatability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The percentage of the true value obtained, indicating the method's accuracy. |
Note: The values presented in this table are illustrative and should be experimentally determined during method validation.
Detailed Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column compartment, and UV-Vis detector.
-
-
Chemicals and Consumables:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%) or Formic acid
-
HPLC column: Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (1:1, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to a desired upper limit (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0.0 min: 40% B15.0 min: 90% B15.1 min: 40% B20.0 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.
Caption: A streamlined workflow for this compound quantification by HPLC.
Application Notes and Protocols for Fungal Biofilm Disruption Assays Using a Test Compound (e.g., Variotin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies and disinfectants. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular matrix, which adheres to a surface. This complex structure provides protection from external threats and facilitates nutrient acquisition and communication between cells. The development of novel therapeutic agents capable of disrupting these resilient structures is a critical area of research.
These application notes provide a comprehensive guide for evaluating the potential of a test compound, such as the historically noted antifungal agent variotin, to disrupt pre-formed fungal biofilms. The protocols detailed below outline standardized in vitro methods for quantifying biofilm disruption and provide insights into potential mechanisms of action by examining key signaling pathways involved in fungal biofilm formation and maintenance, namely the Ras/cAMP/PKA and MAPK pathways.
Disclaimer: Specific data on the activity of this compound against fungal biofilms and its precise mechanism of action on related signaling pathways are not extensively available in recent scientific literature. The following protocols are presented as a general framework for testing any novel or repurposed compound for its biofilm disruption capabilities.
Data Presentation
Effective evaluation of a compound's anti-biofilm activity requires precise quantification. The following tables provide a structured format for presenting key data points obtained from the experimental protocols.
Table 1: Antifungal Susceptibility of Planktonic Fungal Cells
| Fungal Strain | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans (ATCC 90028) | ||
| Candida glabrata (ATCC 2001) | ||
| Aspergillus fumigatus (Af293) | ||
| [Other relevant strains] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Biofilm Disruption Efficacy of Test Compound
| Fungal Strain | Test Compound MBIC₅₀ (µg/mL) | Test Compound MBEC₅₀ (µg/mL) | Positive Control MBIC₅₀ (µg/mL) | Positive Control MBEC₅₀ (µg/mL) |
| Candida albicans (ATCC 90028) | ||||
| Candida glabrata (ATCC 2001) | ||||
| Aspergillus fumigatus (Af293) | ||||
| [Other relevant strains] |
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): The lowest concentration of the compound that inhibits biofilm formation by 50%. MBEC₅₀ (Minimum Biofilm Eradication Concentration): The lowest concentration of the compound that eradicates 50% of a pre-formed biofilm.
Table 3: Quantitative Analysis of Biofilm Disruption
| Fungal Strain | Treatment | Concentration (µg/mL) | % Biofilm Biomass Reduction (Crystal Violet) | % Reduction in Metabolic Activity (XTT) |
| C. albicans | Test Compound | MBEC₅₀ | ||
| 2 x MBEC₅₀ | ||||
| Positive Control | MBEC₅₀ | |||
| A. fumigatus | Test Compound | MBEC₅₀ | ||
| 2 x MBEC₅₀ | ||||
| Positive Control | MBEC₅₀ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to perform these assays in triplicate to ensure reproducibility.
Protocol 1: Fungal Biofilm Formation
This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate, which will be used for subsequent disruption assays.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well flat-bottomed polystyrene microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (37°C)
-
Shaker (optional, for initial culture growth)
Procedure:
-
Inoculum Preparation: From a fresh culture plate, inoculate a single colony of the fungal strain into a suitable liquid growth medium. Incubate overnight at 37°C with shaking.
-
Cell Concentration Adjustment: Centrifuge the overnight culture, wash the cell pellet with sterile Phosphate Buffered Saline (PBS), and resuspend in fresh growth medium. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Biofilm Formation: Add 100 µL of the adjusted fungal cell suspension to each well of a 96-well microtiter plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
Protocol 2: Biofilm Disruption Assay
This protocol outlines the treatment of the pre-formed biofilm with the test compound.
Materials:
-
96-well plate with pre-formed fungal biofilms (from Protocol 1)
-
Test compound (e.g., this compound) stock solution
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Sterile growth medium
-
Sterile PBS
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound and the positive control in the appropriate growth medium.
-
Removal of Planktonic Cells: Carefully aspirate the supernatant from the biofilm-containing wells. Wash the wells twice with 200 µL of sterile PBS to remove any non-adherent cells.
-
Treatment of Biofilms: Add 100 µL of the various concentrations of the test compound and the positive control to the respective wells. Add 100 µL of fresh medium to the untreated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are detailed below. It is recommended to perform both assays on parallel plates for a comprehensive analysis of both biomass and cell viability.
A. Crystal Violet (CV) Staining for Total Biomass Quantification
Materials:
-
Treated biofilm plate (from Protocol 2)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Microplate reader
Procedure:
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compounds.
-
Fixation: Air-dry the plate or fix the biofilms with 100 µL of methanol for 15 minutes.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the destaining solution to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
B. XTT Reduction Assay for Metabolic Activity (Cell Viability) Quantification
Materials:
-
Treated biofilm plate (from Protocol 2)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution
-
Menadione solution
-
Sterile PBS
-
Microplate reader
Procedure:
-
Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use according to the manufacturer's instructions.
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms by which a compound disrupts fungal biofilms is crucial for drug development. The Ras/cAMP/PKA and MAPK signaling pathways are key regulators of fungal morphogenesis, stress response, and biofilm formation.[1]
Signaling Pathway Diagrams
Caption: The Ras/cAMP/PKA signaling pathway in fungi.
Caption: A generalized fungal MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for biofilm disruption assay.
References
Variotin: A Promising Pyrrolidinone for Antifungal Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variotin is a naturally occurring antifungal compound first isolated from the fungus Paecilomyces variotii[1]. As a member of the pyrrolidinone class of compounds, this compound presents a unique chemical scaffold that holds potential for development as a novel antifungal agent. The increasing prevalence of drug-resistant fungal infections necessitates the exploration of new chemical entities and mechanisms of action. These application notes provide a comprehensive overview of this compound as a lead compound, summarizing its known antifungal activity, and providing detailed protocols for its evaluation in a drug discovery setting.
Antifungal Activity of this compound
While extensive modern data is limited, early studies have demonstrated the antifungal potential of this compound. The initial discovery by Yonehara et al. in 1959 reported its activity, and subsequent investigations by Suzuki et al. in the same year further explored its antifungal spectrum[1][2].
Table 1: Summary of Antifungal Activity Data for this compound and Comparator Compounds
| Fungal Species | This compound MIC (µg/mL) | Comparator Compound 1 MIC (µg/mL) | Comparator Compound 2 MIC (µg/mL) |
| Trichophyton mentagrophytes | Data Not Available | 0.00688 (Terbinafine)[3] | 0.12 (Itraconazole)[3] |
| Trichophyton rubrum | Data Not Available | <0.031 (Terbinafine)[4] | 0.0625-2 (Ketoconazole)[4] |
| Candida albicans | Data Not Available | 0.007 (Voriconazole) | 0.016 (Posaconazole) |
| Aspergillus fumigatus | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. Preliminary investigations suggest that it may interfere with fungal cell division[5]. However, its effects on key fungal-specific pathways, such as ergosterol biosynthesis and cell wall synthesis, remain to be thoroughly investigated.
Hypothesized Targets and Pathways:
-
Cell Division: this compound may disrupt critical processes involved in mitosis, leading to the inhibition of fungal proliferation.
-
Ergosterol Biosynthesis: As a common target for antifungal drugs, the ergosterol biosynthesis pathway is a plausible area of investigation for this compound's activity.
-
Cell Wall Integrity: The fungal cell wall is another essential structure that could be a target for this compound or its derivatives.
Further research is crucial to identify the specific molecular target(s) of this compound and the signaling pathways it may modulate.
Structure-Activity Relationship (SAR)
The chemical structure of this compound, a pyrrolidinone derivative, offers multiple sites for chemical modification to explore structure-activity relationships. Early work has identified inactive analogues of this compound, providing initial insights into the pharmacophore.
-
Pyrrolidinone Core: The integrity of the pyrrolidinone ring is likely essential for antifungal activity.
-
Side Chain Modifications: Alterations to the side chain attached to the pyrrolidinone core could significantly impact potency and spectrum of activity.
Systematic synthesis and evaluation of this compound analogues are necessary to build a comprehensive SAR profile, which will guide the optimization of this lead compound.
Experimental Protocols
The following protocols provide a framework for the evaluation of this compound and its analogues as potential antifungal agents.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi and yeasts.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)
-
This compound and analogue compounds
-
Standard antifungal drugs (e.g., Amphotericin B, Fluconazole, Voriconazole) for quality control
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
For yeasts, grow the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound or its analogues in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI-1640 directly in the 96-well plates to achieve a final concentration range appropriate for MIC determination.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is the lowest concentration showing no visible growth.
-
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
This protocol can be used to investigate whether this compound inhibits the ergosterol biosynthesis pathway.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
SDA plates and broth
-
This compound
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent vehicle)
-
Heptane
-
Potassium hydroxide
-
Spectrophotometer
Procedure:
-
Grow the fungal isolate in SDA broth to mid-log phase.
-
Add this compound, positive control, or negative control to the cultures and incubate for a defined period.
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with heptane.
-
Scan the absorbance of the heptane layer from 240 nm to 300 nm.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol can be identified by their characteristic four-peaked absorbance curves. A decrease in the ergosterol peaks and an accumulation of the intermediate peak in the presence of this compound would suggest inhibition of the ergosterol biosynthesis pathway.
Protocol 3: Fungal Cell Wall Integrity Assay (Sorbitol Protection Assay)
This assay helps determine if this compound targets the fungal cell wall.
Materials:
-
Fungal isolate
-
RPMI-1640 medium
-
Sorbitol
-
This compound
-
Positive control (e.g., Caspofungin)
-
96-well microtiter plates
Procedure:
-
Perform the broth microdilution assay as described in Protocol 1, with one set of plates containing RPMI-1640 and another set containing RPMI-1640 supplemented with an osmotic stabilizer like 0.8 M sorbitol.
-
If this compound targets the cell wall, the MIC in the medium containing sorbitol will be significantly higher than in the medium without sorbitol, as the osmotic stabilizer protects the cells from lysis due to cell wall damage.
Visualizations
General Antifungal Drug Discovery Workflow
Caption: A generalized workflow for antifungal drug discovery.
Hypothesized Ergosterol Biosynthesis Pathway Inhibition
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
This compound represents an under-explored natural product with demonstrated antifungal activity. Its unique chemical structure provides a valuable starting point for a lead optimization program. The protocols and information provided herein offer a framework for researchers to further investigate the potential of this compound and its analogues as a new class of antifungal agents. Further studies are essential to elucidate its mechanism of action, expand on its antifungal spectrum, and establish a robust structure-activity relationship to guide the development of more potent and selective derivatives.
References
- 1. This compound, a new antifungal antibiotic, produced by Paecilomyces varioti Bainier var. antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, a New Antifungal Antibiotic [jstage.jst.go.jp]
- 3. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Control of Cell Division, Cell Growth, and Apoptosis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The regulation of actin dynamics during cell division and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Variotin Production from Paecilomyces variotii
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low Variotin yield from Paecilomyces variotii.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation of P. variotii for this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Production | Suboptimal culture medium composition. | Optimize the carbon and nitrogen sources. Studies have shown that a sucrose and peptone combination can enhance this compound production. |
| Inadequate aeration and agitation. | Ensure proper dissolved oxygen levels by adjusting agitation speed and aeration rate. | |
| Incorrect pH of the culture medium. | Maintain the pH of the medium within the optimal range of 6.0-7.0 throughout the fermentation process. | |
| Inconsistent Batch-to-Batch Yield | Genetic instability of the P. variotii strain. | Perform regular strain maintenance and selection. Consider using a cryopreserved stock for consistent inoculum. |
| Variability in raw materials of the culture medium. | Use high-quality, consistent sources for all medium components. | |
| Accumulation of Impurities | Non-optimal fermentation time. | Determine the optimal harvest time by performing a time-course analysis of this compound production. |
| Inefficient extraction and purification process. | Optimize the extraction solvent and purification chromatography conditions. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions related to challenges in producing this compound from P. variotii.
1. What are the optimal culture conditions for this compound production?
The optimal culture conditions for this compound production can vary slightly between different strains of P. variotii. However, general recommended conditions are:
-
Temperature: 25-30°C
-
pH: 6.0-7.0
-
Aeration: Maintain a dissolved oxygen level above 20%
-
Agitation: 150-200 rpm in a shaker flask
-
Culture Medium: A medium rich in complex carbon and nitrogen sources, such as sucrose and peptone, has been shown to be effective.
2. How can I increase the yield of this compound?
Several strategies can be employed to enhance this compound yield:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as their concentrations.
-
Precursor Feeding: Supplement the culture medium with precursors of the this compound biosynthetic pathway, such as L-tyrosine.
-
Co-culturing: Grow P. variotii with other microorganisms that may induce the production of secondary metabolites.
-
Genetic Engineering: Overexpress key biosynthetic genes or knockout competing pathways.
3. What is a suitable extraction method for this compound?
A common method for extracting this compound from the culture broth is liquid-liquid extraction using a solvent such as ethyl acetate. The organic phase can then be concentrated and further purified.
Experimental Protocols
Protocol 1: Media Optimization for Enhanced this compound Production
This protocol describes a systematic approach to optimizing the culture medium for improved this compound yield.
-
Prepare a basal medium: A starting point could be a Potato Dextrose Broth (PDB).
-
Vary Carbon Sources: Prepare flasks with the basal medium supplemented with different carbon sources (e.g., glucose, sucrose, maltose) at a fixed concentration (e.g., 20 g/L).
-
Vary Nitrogen Sources: Similarly, prepare flasks with the basal medium and the best-performing carbon source, but vary the nitrogen source (e.g., peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 10 g/L).
-
Inoculation and Incubation: Inoculate all flasks with a standardized spore suspension of P. variotii and incubate under optimal conditions.
-
Analysis: After a set fermentation period (e.g., 7 days), extract this compound from each culture and quantify the yield using HPLC.
-
Statistical Analysis: Analyze the results to identify the optimal carbon and nitrogen sources for this compound production.
Protocol 2: Precursor Feeding Experiment
This protocol outlines how to investigate the effect of precursor supplementation on this compound biosynthesis.
-
Prepare Optimized Medium: Prepare the culture medium that was identified as optimal from the media optimization experiment.
-
Prepare Precursor Stock Solution: Prepare a sterile stock solution of the precursor to be tested (e.g., L-tyrosine).
-
Inoculation and Initial Incubation: Inoculate the medium with P. variotii and incubate for a period before the expected onset of this compound production (e.g., 48 hours).
-
Precursor Addition: Add different concentrations of the precursor stock solution to the culture flasks. A control flask with no precursor should be included.
-
Continued Incubation and Analysis: Continue the incubation and harvest the cultures at the optimal time point for this compound production. Extract and quantify the this compound yield.
Visualizations
Caption: A workflow diagram illustrating the key steps in optimizing this compound production.
Caption: A troubleshooting flowchart for diagnosing and resolving low this compound yield.
Technical Support Center: Improving Variotin Solubility for In Vitro Assays
Welcome to the technical support center for Variotin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, also known as Pecilocin, is an antifungal agent. Its chemical structure reveals a hydrophobic nature, which can lead to poor solubility in aqueous solutions like cell culture media. This low solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary solvents recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a highly recommended polar aprotic solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It can dissolve a wide range of both polar and nonpolar compounds. Other organic solvents such as ethanol and methanol can also be used, but their compatibility with specific cell lines and final desired concentration in the assay should be carefully considered.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is always recommended to perform a vehicle control (media with the same final DMSO concentration without the compound) to assess any potential solvent effects.
Q4: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Reduce the final concentration: The desired concentration of this compound in your assay might be above its solubility limit in the culture medium.
-
Optimize the stock solution concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume of the stock to be added to the media, minimizing the "solvent shock" that can cause precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in pre-warmed media.[2]
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Pre-warm the media: Adding a cold stock solution to warm media can cause the compound to precipitate. Ensure both the stock solution and the culture media are at 37°C before mixing.[3]
-
Increase mixing: Gently vortex or pipette the solution immediately after adding the stock to facilitate dispersion.
Q5: Can I use pH adjustment to improve this compound's solubility?
Adjusting the pH of the solvent can be an effective strategy for compounds with ionizable groups. However, without a known experimental pKa value for this compound, this approach is challenging. The pKa is the pH at which the compound is 50% ionized. If this compound has an acidic or basic functional group, adjusting the pH of the solvent to be above or below its pKa, respectively, can increase its solubility. It is crucial to ensure that the final pH of the culture medium remains within the physiological range suitable for the cells.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation in your in vitro assays.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | - Final concentration is too high.- "Solvent shock" from a large volume of DMSO.- Temperature difference between stock and media. | - Perform a solubility test to determine the maximum soluble concentration.- Prepare a more concentrated stock solution to reduce the added volume.- Pre-warm both the media and the stock solution to 37°C before mixing.- Add the stock solution dropwise while gently vortexing the media.[1] |
| Precipitate forms over time in the incubator. | - Compound instability at 37°C.- Interaction with media components (e.g., proteins in serum).- pH shift in the media due to CO2 incubation. | - Test the stability of the compound in media over the duration of the experiment.- Consider using serum-free media if compatible with your cells.- Ensure the medium is adequately buffered for the CO2 environment. |
| Cloudiness or film appears on the surface of the culture media. | - Low solubility leading to the formation of a micro-precipitate.- Contamination. | - Centrifuge a sample of the media to see if a pellet forms.- Visually inspect the culture under a microscope for signs of bacterial or fungal contamination. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh 2.914 mg of this compound powder and transfer it to a sterile amber glass vial.
-
Adding DMSO: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Serial Dilutions:
-
Dispense a fixed volume of pre-warmed cell culture medium into a series of sterile tubes or wells.
-
Create a range of this compound concentrations by adding progressively smaller volumes of the stock solution to the media. For example, to test concentrations from 100 µM down to 1 µM, you would add 10 µL, 5 µL, 2.5 µL, etc. of a 10 mM stock to 1 mL of media. Remember to include a vehicle control with the highest volume of DMSO used.
-
-
Incubation: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Observation: At various time points, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment). For a more sensitive assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance over time can indicate precipitate formation.
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Potential Signaling Pathways Affected by Antifungal Agents in Mammalian Cells
While the specific effects of this compound on mammalian cell signaling are not well-documented, other antifungal agents have been shown to modulate key cellular pathways. This information can provide a starting point for investigating the potential mechanisms of action of this compound in non-fungal systems.
Some antifungal agents have been reported to influence the following pathways in mammalian cells:
-
NF-κB Signaling Pathway: Some antifungals can modulate the activation of NF-κB, a key regulator of inflammation and immune responses.[4][5]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and stress responses, can be affected by certain antifungal compounds.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth, and some studies have shown that it can be modulated by fungal components and antifungal treatments in mammalian cells.[6][7]
Below are generalized diagrams of these pathways that can be used as a reference for designing experiments to investigate the effects of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. The impact of antifungals on toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antifungal agents on the production of cytokines from macrophages stimulated by Aspergillus fumigatus conidia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection Against Epithelial Damage During Candida albicans Infection Is Mediated by PI3K/Akt and Mammalian Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability issues of Variotin in different solvents and temperatures
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of the antifungal agent Variotin in different solvents and at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of pharmaceutical compounds like this compound is primarily influenced by several factors, including temperature, the chemical properties of the solvent (e.g., pH, polarity), exposure to light, and the presence of oxidizing or hydrolyzing agents.[1][2][3] It is crucial to consider these factors when preparing and storing stock solutions and experimental samples.
Q2: I need to prepare a stock solution of this compound. What is a suitable solvent?
Q3: At what temperatures should I store my this compound stock solutions?
A3: For long-term storage, stock solutions of antifungal agents are typically stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] For short-term storage or during an experiment, refrigeration at 2-8°C is often sufficient, but the stability under these conditions should be verified.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is good practice to aliquot stock solutions into smaller, single-use volumes.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your specific solvent and temperature conditions, a stability study is recommended. This typically involves incubating the this compound solution under your experimental conditions for various time points and then measuring the remaining concentration or biological activity of the compound. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results can indeed be a sign of compound instability. If this compound is degrading during your experiment, its effective concentration will decrease over time, leading to variability. To troubleshoot this, prepare fresh solutions of this compound for each experiment and compare the results. If the inconsistency persists, consider performing a stability study as outlined below to determine the degradation rate under your specific conditions.
Q2: I observed precipitation in my this compound solution after diluting the DMSO stock in an aqueous buffer. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue for compounds with low water solubility.[6][7] This indicates that the solubility of this compound in your final buffer is being exceeded. To address this, you can try a few approaches:
-
Decrease the final concentration of this compound.
-
Increase the percentage of co-solvent (like DMSO), but be mindful of its effect on your experimental system.
-
Use a different buffer system or add solubilizing agents, if compatible with your assay.
Q3: I am unsure if my this compound has degraded. How can I check for degradation products?
A3: Detecting degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] An HPLC method can separate the parent this compound compound from any potential degradation products. By comparing the chromatograms of a fresh sample to an aged or stressed sample, you can identify and quantify the degradation.
Data on this compound Stability
Specific quantitative data on the stability of this compound in various solvents and at different temperatures is not extensively available in the public literature. Researchers are encouraged to perform their own stability studies based on their specific experimental needs. The following tables are provided as templates for recording and organizing your experimental data.
Table 1: Template for this compound Stability in Different Solvents at a Constant Temperature
| Solvent System | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining |
| e.g., RPMI + 10% FBS | 0 | 10 | 10 | 100 |
| 6 | 10 | |||
| 12 | 10 | |||
| 24 | 10 | |||
| 48 | 10 | |||
| e.g., PBS, pH 7.4 | 0 | 10 | 10 | 100 |
| 6 | 10 | |||
| 12 | 10 | |||
| 24 | 10 | |||
| 48 | 10 |
Table 2: Template for this compound Stability at Different Temperatures in a Constant Solvent
| Temperature (°C) | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining |
| 4 | 0 | 10 | 10 | 100 |
| 24 | 10 | |||
| 48 | 10 | |||
| 72 | 10 | |||
| 25 (Room Temp) | 0 | 10 | 10 | 100 |
| 24 | 10 | |||
| 48 | 10 | |||
| 72 | 10 | |||
| 37 | 0 | 10 | 10 | 100 |
| 24 | 10 | |||
| 48 | 10 | |||
| 72 | 10 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Liquid Formulation
This protocol provides a general method for determining the stability of this compound in a specific solvent and at a given temperature. The primary method of assessing stability in this protocol is by measuring the remaining antifungal activity, which is a common and biologically relevant approach.
1. Preparation of this compound Stock Solution: a. Dissolve a known weight of this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Vortex thoroughly to ensure complete dissolution. c. Aliquot the stock solution into single-use tubes and store at -80°C.
2. Preparation of Test Solutions: a. On the day of the experiment, thaw a stock solution aliquot. b. Dilute the stock solution in your desired test solvent (e.g., cell culture medium, buffer) to the final working concentration. Ensure the final DMSO concentration is consistent across all samples and is not detrimental to the indicator organism.
3. Incubation: a. Dispense the test solution into sterile, sealed containers. b. Place the containers at the desired incubation temperatures (e.g., 4°C, 25°C, 37°C). c. Protect the solutions from light if the compound is known to be light-sensitive.[2]
4. Sample Collection: a. At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each incubation condition. b. The time point "0" sample should be taken immediately after preparation and serves as the baseline.
5. Measurement of Antifungal Activity (Example using Broth Microdilution): a. For each collected sample, perform a serial dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., RPMI 1640).[4][8] b. Prepare an inoculum of a susceptible fungal strain (e.g., Candida albicans) according to established protocols (e.g., CLSI M27).[8][9] c. Add the fungal inoculum to each well of the microtiter plates. d. Incubate the plates at 35-37°C for 24-48 hours. e. Determine the Minimum Inhibitory Concentration (MIC) for each sample by visual inspection or spectrophotometric reading. A higher MIC value for a time point compared to the time "0" sample indicates degradation of this compound.
6. Data Analysis: a. Calculate the percentage of remaining activity at each time point relative to the time "0" sample. A simple way to approximate this is to consider the fold-change in MIC. b. Plot the percentage of remaining activity versus time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent MIC Results for Antifungal Agents
Disclaimer: Information regarding the specific antifungal agent Variotin is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting advice based on general principles of antifungal susceptibility testing. Researchers working with this compound should consider these recommendations as a starting point and may need to develop compound-specific optimizations.
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays with antifungal compounds. Below are troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guide: Inconsistent MIC Results
Question: My MIC values for the same antifungal agent vary significantly between experiments. What are the potential causes and solutions?
Inconsistent MIC results can stem from several factors, ranging from technical execution to the inherent properties of the test compound and organism. Below is a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Action |
| Inoculum Preparation | Ensure strict adherence to standardized inoculum preparation protocols (e.g., CLSI M27/M38 or EUCAST). Use a spectrophotometer to adjust the inoculum to the correct density (e.g., 0.5 McFarland standard for yeasts). Verify the final inoculum concentration in the wells through colony counts.[1][2][3] |
| Media Composition | Use the recommended and standardized medium for antifungal susceptibility testing, such as RPMI 1640 with L-glutamine and buffered with MOPS.[2][4] Ensure the pH of the media is correct and consistent between batches.[5] Variations in glucose concentration can also affect results.[6] |
| Compound Solubility and Stability | Confirm the solubility of your antifungal agent in the test medium. Precipitation of the compound will lead to inaccurate and inconsistent MICs. Visually inspect the wells for any signs of precipitation. The stability of the compound in the assay medium over the incubation period should also be considered, as degradation can lead to higher apparent MICs.[7][8] |
| Incubation Conditions | Maintain a consistent incubation temperature (typically 35°C) and duration (e.g., 24-48 hours for yeasts).[2][4] Ensure proper atmospheric conditions. |
| Endpoint Reading | Subjectivity in visual reading can be a major source of variability, especially with trailing growth. For azoles, the MIC is often read as the lowest concentration that produces a significant decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control.[9] Using a microplate reader can provide more objective results.[10] |
| Plate-to-Plate Variation | Use plates from the same lot to minimize variability. Ensure proper sealing of plates to prevent evaporation, which can concentrate the antifungal agent in the wells. |
| Mixed Cultures | Verify the purity of your fungal culture before preparing the inoculum. A mixed culture will likely produce inconsistent MIC results. |
Frequently Asked Questions (FAQs)
Q1: What is "trailing growth" and how should I interpret it?
A1: Trailing growth, or the "trailing endpoint," is the observation of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[9] This can make it difficult to determine a clear endpoint. It is a known phenomenon, particularly with azole antifungals and certain Candida species.[11][12][13]
Interpretation:
-
According to CLSI guidelines for many antifungal-organism combinations, the MIC should be read as the lowest concentration that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the positive control well, not necessarily complete inhibition.[9]
-
Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) may help in determining a more distinct endpoint for some trailing isolates.[11][12][13]
-
It is important to note that isolates exhibiting trailing are often still considered susceptible to the drug in a clinical context.[9] The trailing effect can be influenced by the pH of the test medium.[5]
Q2: How does the "inoculum effect" contribute to inconsistent MIC results?
A2: The inoculum effect refers to the phenomenon where the MIC of an antifungal agent increases with a higher initial inoculum density. This is a significant source of variability in susceptibility testing.[4] A higher number of fungal cells may be able to overcome the inhibitory effect of the drug, leading to a higher apparent MIC. To minimize this, it is crucial to standardize the inoculum preparation precisely for every experiment.[1][2]
Q3: My MIC results are consistently different from published data. What should I check?
A3:
-
Compound Potency: Verify the purity and potency of your antifungal stock. Degradation during storage can lead to weaker activity and higher MICs.
-
Strain Variation: Ensure you are using the same reference strain (e.g., ATCC quality control strains) as cited in the literature. Different clinical isolates can have inherently different susceptibilities.
-
Methodology: Confirm that your experimental protocol aligns with the one used in the published study (e.g., CLSI vs. EUCAST). There are key differences between these methods that can impact MIC results.[14]
Q4: What are the key differences between CLSI and EUCAST broth microdilution methods?
A4: While both are standardized methods, there are notable differences that can affect MIC outcomes.
| Parameter | CLSI (M27/M60 for yeasts) | EUCAST (E.Def 7.3.2 for yeasts) |
| Medium | RPMI 1640 | RPMI 1640 + 2% Glucose |
| Inoculum Size | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL |
| Reading Method | Primarily visual | Spectrophotometric |
| Endpoint (Azoles) | ≥50% growth reduction | ≥50% growth reduction |
This table provides a simplified comparison. For detailed protocols, refer to the official CLSI and EUCAST documentation.[4][6][9][15]
Q5: How can I ensure the quality and consistency of my MIC assays?
A5: Implementing a robust quality control (QC) program is essential.
-
Reference Strains: Regularly test standard QC strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[2][10][16][17] The results for these strains should fall within the established acceptable ranges.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum) on every plate.
-
Documentation: Maintain detailed records of all experimental parameters, including media lot numbers, inoculum preparation details, and incubation times.
Experimental Protocols
Broth Microdilution MIC Assay (General Protocol based on CLSI M27)
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the antifungal agent (e.g., this compound) in a suitable solvent like DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antifungal stock solution in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI 1640 buffered with MOPS). The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC of the test compound.
-
Include wells for a positive control (no drug) and a negative/sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute this suspension in the test medium to achieve the final desired inoculum concentration in the wells (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts according to CLSI).[2]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control. For many fungistatic agents, this is defined as a ≥50% reduction in turbidity.[9]
-
Visualizations
Caption: A workflow for troubleshooting inconsistent MIC results.
Caption: A generalized signaling pathway for azole antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Culture Media for Enhanced Variotin Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Variotin production from Paecilomyces variotii.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing culture media for this compound production?
A1: The most critical factors include the selection of optimal carbon and nitrogen sources, maintaining an appropriate carbon-to-nitrogen (C/N) ratio, controlling the pH of the medium, and optimizing the fermentation temperature. Physical parameters such as agitation and aeration rates are also crucial for submerged fermentation.[1]
Q2: What are some common carbon sources that can be tested for this compound production?
A2: Common carbon sources to evaluate for secondary metabolite production in fungi include simple sugars like glucose, fructose, and sucrose, as well as more complex carbohydrates like maltose, starch, and cellulose.[2][3] The optimal carbon source can significantly influence both fungal biomass and the yield of the target metabolite.
Q3: Which nitrogen sources are typically effective for enhancing secondary metabolite production in Paecilomyces variotii?
A3: Various organic and inorganic nitrogen sources can be effective. These include yeast extract, peptone, ammonium sulfate, and sodium nitrate.[1] Studies on other metabolites produced by P. variotii have shown that ammonium nitrate can have a significant positive effect on production.[1]
Q4: What is the recommended starting pH and temperature for Paecilomyces variotii cultivation for secondary metabolite production?
A4: For enzyme production by Paecilomyces variotii, an optimal temperature range of 29-34°C has been reported.[1] The optimal pH for the activity of enzymes from this fungus is generally in the acidic to neutral range. A starting pH between 4.0 and 7.0 is a reasonable range to investigate for this compound production.[4]
Q5: How can I statistically optimize the media components for a more robust process?
A5: Statistical methods like Response Surface Methodology (RSM) are highly effective for optimizing media components.[5][6][7][8][9] This approach allows for the study of the interactions between different factors and can identify the optimal concentrations of key media constituents more efficiently than the one-factor-at-a-time approach.[5]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No this compound Yield | - Suboptimal culture medium composition (carbon/nitrogen source, C/N ratio).- Inappropriate pH of the culture medium.- Non-optimal fermentation temperature.- Insufficient aeration or agitation in submerged cultures.- Degradation of the product. | - Screen a variety of carbon and nitrogen sources.- Optimize the C/N ratio.- Test a range of initial pH values (e.g., 4.0-7.0).- Optimize the fermentation temperature (e.g., 25-37°C).- Vary the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor.- Analyze for the presence of degradation products. |
| High Biomass but Low this compound Production | - Carbon or nitrogen source favors growth over secondary metabolism.- Nutrient limitation for secondary metabolite biosynthesis.- Feedback inhibition by the product or other metabolites. | - Try using slowly metabolized carbon sources.- Implement a two-stage culture process where a growth phase is followed by a production phase with a different medium.- Investigate the effect of adding precursors for the this compound biosynthetic pathway.- Consider strategies for in-situ product removal. |
| Inconsistent Batch-to-Batch Production | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature). | - Standardize the inoculum preparation procedure (spore concentration, age of culture).- Ensure accurate weighing and mixing of media components.- Calibrate and monitor pH and temperature probes regularly. |
| Contamination of Cultures | - Improper sterile techniques.- Contaminated raw materials or equipment. | - Review and reinforce aseptic techniques.- Autoclave all media and equipment properly.- Filter-sterilize heat-labile components. |
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources
This protocol outlines a one-factor-at-a-time approach to screen for the best carbon and nitrogen sources for this compound production.
1. Basal Medium Preparation: Prepare a basal liquid medium containing essential minerals and a buffer. A suitable starting point could be a modified Czapek-Dox medium.
2. Carbon Source Screening:
-
Prepare flasks with the basal medium, each supplemented with a different carbon source (e.g., glucose, fructose, sucrose, maltose, starch) at a fixed concentration (e.g., 20 g/L).
-
Inoculate each flask with a standardized inoculum of P. variotii.
-
Incubate the flasks under controlled conditions (e.g., 28°C, 150 rpm) for a defined period (e.g., 7-10 days).
-
Harvest the culture broth and measure the biomass and this compound concentration.
3. Nitrogen Source Screening:
-
Using the best carbon source identified in the previous step, prepare flasks with the medium, each supplemented with a different nitrogen source (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
-
Follow the same inoculation, incubation, and analysis steps as for the carbon source screening.
Protocol 2: Optimization using Response Surface Methodology (RSM)
This protocol provides a framework for using a statistical approach to optimize the concentrations of the most significant media components.
1. Experimental Design:
-
Select the most influential factors identified from the screening experiments (e.g., concentrations of the best carbon and nitrogen sources, and initial pH).
-
Use a statistical software package to design a Central Composite Design (CCD) or a Box-Behnken Design (BBD). This will generate a set of experimental runs with different combinations of the selected factors at various levels.[6]
2. Fermentation and Analysis:
-
Prepare the culture media for each experimental run as specified by the design.
-
Perform the fermentations under the defined conditions.
-
Measure the response, which is the this compound yield.
3. Data Analysis:
-
Enter the experimental results into the statistical software.
-
Perform an analysis of variance (ANOVA) to determine the significance of the model and each factor.
-
Generate response surface plots to visualize the relationship between the factors and the response.
-
Use the model to predict the optimal conditions for maximum this compound production.
4. Model Validation:
-
Conduct a fermentation experiment using the predicted optimal conditions to validate the model.
Quantitative Data
Table 1: Effect of Different Carbon and Nitrogen Sources on Pectinase Production by Paecilomyces variotii [10]
| Carbon Source (at 1%) | Intracellular Pectinase Activity (U/mg protein) | Extracellular Pectinase Activity (U/mg protein) |
| Dextrose | 8.92 ± 0.15 | 8.54 ± 0.13 |
| Maltose | 9.66 ± 0.17 | 9.62 ± 0.11 |
| Cellulose | 7.88 ± 0.19 | 7.51 ± 0.16 |
| Nitrogen Source (at 3%) | Intracellular Pectinase Activity (U/mg protein) | Extracellular Pectinase Activity (U/mg protein) |
| Ammonium Sulphate | 9.73 ± 0.10 | 7.44 ± 0.12 |
| Potassium Nitrate | 8.55 ± 0.14 | 6.98 ± 0.15 |
| Urea | 7.91 ± 0.18 | 6.43 ± 0.17 |
Values are presented as mean ± standard deviation. The highest activities are highlighted in bold.
Visualizations
Putative Biosynthetic Pathway for a Related Metabolite (Viriditoxin)
The following diagram illustrates the proposed biosynthetic pathway for viriditoxin, a secondary metabolite also produced by Paecilomyces variotii. While not identical to this compound, it provides insight into the types of enzymatic reactions that may be involved. The gene cluster responsible for viriditoxin synthesis has been identified and characterized in P. variotii.[11][12][13][14]
Experimental Workflow for Media Optimization
This diagram outlines the logical flow of experiments for optimizing the culture medium for enhanced this compound production.
References
- 1. Tannase production by Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Paecilomyces variotii: A Fungus Capable of Removing Ammonia Nitrogen and Inhibiting Ammonia Emission from Manure | PLOS One [journals.plos.org]
- 5. A statistical optimization by response surface methodology for the enhanced production of riboflavin from Lactobacillus plantarum–HDS27: A strain isolated from bovine milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of the growth conditions through response surface methodology and metabolomics for maximizing the auxin production by Pantoea agglomerans C1 [frontiersin.org]
- 7. Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. journalijcar.org [journalijcar.org]
- 11. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Paecilomyces variotii Culture Contamination
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paecilomyces variotii cultures. It addresses common contamination issues and outlines protocols for identification and remediation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my P. variotii culture?
A1: Contamination can manifest in several ways. Visual inspection is the first step in detection. Key signs include:
-
Changes in Medium: Increased turbidity or cloudiness in liquid cultures is a common indicator.[1][2] A change in the pH of the medium, often indicated by a color change (e.g., to yellow for bacterial contamination or pink for some fungal contaminants in media with phenol red), can also signal a problem.[1][2]
-
Atypical Colony Growth: On solid media, look for colonies that differ from the typical yellow-brown, powdery to suede-like appearance of P. variotii.[3] Contaminant colonies may appear slimy, mucoid (often bacterial), or have different colors and textures (e.g., green, black, or white fuzzy growth from other molds).[4]
-
Microscopic Examination: Under a microscope, you may observe cells that are morphologically different from P. variotii's conidiophores and conidia. For instance, the presence of much smaller, motile cells could indicate bacterial contamination.[1][5] Budding yeast cells are another common contaminant.
Q2: I suspect bacterial contamination. How can I confirm this?
A2: Bacterial contamination is a frequent issue in fungal cultures.[4] Here’s how you can confirm it:
-
Microscopy: Prepare a wet mount of the suspect culture. Bacterial cells are significantly smaller than fungal spores and hyphae and may exhibit motility.[5] Using a higher magnification (e.g., 100x objective with oil immersion) is often necessary to visualize bacteria clearly.[5]
-
Gram Staining: This is a definitive method to confirm the presence of bacteria and to classify them as Gram-positive or Gram-negative, which can be useful if you decide to use antibiotics.[1][5]
-
Selective Media: Streak a sample of the contaminated culture onto a nutrient agar plate (a medium that supports bacterial growth but is not ideal for many fungi). Incubate at 35-37°C for 24-48 hours.[5] Rapid growth of colonies on this medium is a strong indication of bacterial contamination.[5]
Q3: How can I differentiate between contamination by other fungi and the normal morphology of P. variotii?
A3: P. variotii has a characteristic morphology, but distinguishing it from other fungal contaminants requires careful observation.
-
P. variotii Morphology: Healthy colonies are fast-growing, typically appearing yellow-brown or sand-colored.[3] They have a powdery or suede-like texture.[3] Microscopically, you should see loosely branched conidiophores with tapering phialides that produce long chains of small, smooth-walled conidia.[6] Chlamydospores, which are thick-walled resting structures, may also be present.[3]
-
Contaminant Fungi: Common fungal contaminants include Penicillium and Aspergillus. These often have distinct green, blue-green, or black colonies. Microscopically, their conidiophore structures will differ from P. variotii. For example, Penicillium has more compact, brush-like conidiophores. It's important to be familiar with the expected morphology of your P. variotii strain.[6] If you are unsure, comparing your culture to a reference strain or using molecular identification methods like ITS sequencing is recommended.[3][7]
Q4: My culture is contaminated. Can I rescue it, or should I discard it?
A4: While discarding the contaminated culture and starting over with a fresh stock is often the safest and most efficient approach, rescue is sometimes possible, especially if the culture is valuable.[2]
-
For Bacterial Contamination: You can try to eliminate bacteria by subculturing your fungus onto a new plate containing broad-spectrum antibiotics. However, be aware that antibiotics can sometimes affect fungal growth.[4]
-
For Fungal Cross-Contamination: This is more challenging. The most common method is to perform serial dilutions and plate them on fresh media, hoping to isolate a pure colony of P. variotii. Another technique involves carefully picking a hyphal tip from the leading edge of a P. variotii colony (if distinguishable from the contaminant) and transferring it to a new plate.[8]
Q5: What are the best practices to prevent contamination of my P. variotii cultures?
A5: Prevention is key to avoiding contamination. Strict aseptic technique is crucial.
-
Sterile Workspace: Always work in a laminar flow hood or a still air box.[9] Before starting, thoroughly disinfect all surfaces with 70% ethanol or another suitable disinfectant.[9][10]
-
Personal Hygiene: Wear a clean lab coat, gloves, and consider a face mask and hair cover.[9] Wash your hands thoroughly before beginning work.[9]
-
Sterile Equipment and Media: Ensure all media, glassware, and tools are properly sterilized, typically by autoclaving.[9][11] Sterilize inoculation loops and other metal tools by flaming until red hot before and after each use.[9][12]
-
Proper Handling: Minimize the time that plates and flasks are open.[10][13] When opening tubes or bottles, flame the neck to create an upward air current that prevents airborne contaminants from entering.[10][13]
Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms: Cloudy liquid culture, slimy or mucoid patches on solid media, a drop in pH (medium turns yellow).[1][2]
Troubleshooting Steps:
-
Confirmation:
-
Remediation (Attempting to Rescue the Culture):
-
Prepare a fresh batch of your preferred fungal medium (e.g., Potato Dextrose Agar - PDA) and supplement it with a broad-spectrum antibiotic cocktail (e.g., penicillin/streptomycin).
-
From the contaminated plate, carefully select a small piece of mycelium that appears to be free of bacterial slime.
-
Transfer this piece to the new antibiotic-containing plate.
-
Incubate under optimal conditions for P. variotii (see table below).
-
Observe the new plate for fungal growth and the absence of bacterial colonies. You may need to repeat this subculturing step a few times to obtain a pure culture.[4]
-
Issue 2: Suspected Fungal Cross-Contamination
Symptoms: Presence of colonies with different colors (e.g., green, black, white) or textures alongside your P. variotii culture.
Troubleshooting Steps:
-
Identification:
-
Carefully observe the morphology of the contaminant colonies, both macroscopically and microscopically. Compare it to the known characteristics of P. variotii.
-
-
Remediation (Attempting to Isolate P. variotii):
-
Hyphal Tipping: If there is a clear zone of P. variotii growth, use a sterilized needle or scalpel to excise a very small piece of agar containing only the tip of a growing hypha from the leading edge of the colony.[8]
-
Transfer this hyphal tip to a fresh plate of media.
-
Incubate and monitor for pure colony growth.
-
Serial Dilution: If the contamination is widespread, create a spore suspension from a portion of the culture that appears to be predominantly P. variotii. Perform serial dilutions and plate onto new agar plates. The goal is to obtain plates with individual, well-separated colonies, allowing you to select one that is clearly P. variotii.
-
Data Presentation
Table 1: Optimal Growth and Sterilization Parameters for P. variotii Cultures
| Parameter | Value/Condition | Notes |
| Optimal Growth Temperature | 35-40°C[6] | P. variotii is thermophilic and can grow at temperatures up to 50-60°C.[6][14] |
| Minimum Growth Temperature | 5°C[6] | Growth is slow below 20°C.[15] |
| Heat Tolerance | Can withstand short exposures (up to 15 min) at 80-100°C.[6][14] | This heat resistance can make it a common contaminant in heat-treated products.[14] |
| Autoclave Sterilization (Media & Glassware) | 121°C at 15 psi for at least 15-30 minutes.[9][16] | Ensure loose caps on containers to allow for pressure equalization. |
| Dry Heat Sterilization (Glassware) | 160°C for 2-3 hours or 180°C for 1 hour.[11] | Slower than autoclaving; suitable for items that cannot be exposed to steam. |
Experimental Protocols
Protocol 1: Preparation of a Pure Culture from a Contaminated Plate via Hyphal Tipping
-
Materials: Contaminated culture plate, fresh PDA plates, sterile scalpel or inoculation needle, Bunsen burner, laminar flow hood.
-
Procedure:
-
Work within a laminar flow hood, ensuring all surfaces are disinfected.
-
Identify the leading edge of a colony that appears to be P. variotii.
-
Sterilize the scalpel or needle by flaming it until red hot and allowing it to cool.
-
Under a dissecting microscope if available, carefully excise a small block of agar (1-2 mm) containing only the tip of a few hyphae.
-
Transfer the agar block to the center of a fresh PDA plate, placing it hyphae-side down.
-
Seal the plate with parafilm and incubate at 35-40°C.
-
Monitor daily for growth. If the new colony appears pure, it can be used to create new stock cultures.
-
Protocol 2: Gram Staining for Bacterial Identification
-
Materials: Microscope slide, inoculation loop, crystal violet, Gram's iodine, decolorizer (e.g., ethanol), safranin, water, microscope.
-
Procedure:
-
Using a sterile loop, place a small drop of sterile water on a clean microscope slide.
-
Aseptically transfer a small amount of the suspected contaminant into the water drop and spread to create a thin smear.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide through the flame of a Bunsen burner 2-3 times.
-
Flood the slide with crystal violet for 1 minute, then rinse with water.
-
Flood the slide with Gram's iodine for 1 minute, then rinse with water.
-
Briefly decolorize with ethanol (a few seconds) until the runoff is clear, then immediately rinse with water.
-
Counterstain with safranin for 1 minute, then rinse with water and blot dry.
-
Examine under a microscope using the 100x oil immersion lens. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.
-
Visualizations
Caption: Workflow for identifying and addressing contamination.
Caption: Key steps for maintaining an aseptic environment.
References
- 1. goldbio.com [goldbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Paecilomyces variotii | Mycology | University of Adelaide [adelaide.edu.au]
- 4. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. library.bustmold.com [library.bustmold.com]
- 7. Identification of Paecilomyces variotii in Clinical Samples and Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paecilomyces variotii as A Plant-Growth Promoter in Horticulture [mdpi.com]
- 9. mycologysimplified.com [mycologysimplified.com]
- 10. microbenotes.com [microbenotes.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Aseptic techniques [practicalbiology.org]
- 14. Paecilomyces variotii - Wikipedia [en.wikipedia.org]
- 15. Characterization of Paecilomyces variotii and Talaromyces amestolkiae in Korea Based on the Morphological Characteristics and Multigene Phylogenetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Interpreting Ambiguous Results in Antifungal Susceptibility Testing of Variotin
Disclaimer: Information regarding the antifungal agent Variotin (also known as pecilocin) is scarce in recent scientific literature. Therefore, this guide is based on established principles of antifungal susceptibility testing (AST) for other fungal compounds and available data on the producing organism, Paecilomyces variotii, and the general chemical class of the agent. The troubleshooting advice and experimental protocols provided are generalized and may require adaptation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antifungal susceptibility testing for it challenging?
This compound (pecilocin) is an antifungal compound produced by the fungus Paecilomyces variotii. It has been historically used for the treatment of dermatomycosis. Challenges in its susceptibility testing may arise from its age, as it is not a commonly used or extensively studied agent in modern clinical practice. The lack of standardized testing protocols and interpretive breakpoints specific to this compound makes the interpretation of results difficult. Ambiguous results, such as trailing growth, may also occur, further complicating the determination of minimum inhibitory concentrations (MICs).
Q2: What are the standard methodologies for antifungal susceptibility testing that can be adapted for this compound?
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the gold standard for antifungal susceptibility testing. While specific guidelines for this compound do not exist, the broth microdilution method is a common and adaptable technique.
Q3: What is "trailing growth" and how does it affect the interpretation of this compound susceptibility tests?
Trailing growth is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC. This can make the visual determination of the MIC endpoint subjective and can lead to misclassification of a susceptible isolate as resistant. While the exact mechanism of this compound is not well-documented, trailing is often observed with fungistatic agents that inhibit growth without outright killing the fungus.
Q4: My antifungal susceptibility test with this compound shows skipped wells. What could be the cause?
Skipped wells, where there is growth at higher drug concentrations and no growth at lower concentrations, can be due to several factors including:
-
Contamination: The presence of a second, more resistant fungal species or bacterium.
-
Inoculum preparation errors: An inconsistent inoculum density across the wells.
-
Drug precipitation: The compound may have come out of solution at certain concentrations.
-
Paradoxical effect (Eagle effect): A phenomenon where an antifungal agent is less effective at higher concentrations.
Q5: How can I confirm if my fungal culture is pure before performing susceptibility testing?
It is crucial to start with a pure culture. This can be achieved by:
-
Subculturing: Streaking the isolate on a fresh agar plate to obtain single colonies.
-
Microscopic examination: Observing the morphology of the colonies and individual cells to ensure uniformity.
-
Molecular methods: For definitive identification, techniques like ITS sequencing can be employed.
Troubleshooting Guide
Issue: Inconsistent or Non-reproducible MIC Values for this compound
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard. |
| Media pH | The pH of the test medium can influence the activity of some antifungal agents. Prepare the medium according to CLSI or EUCAST guidelines and verify the final pH. |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation time and temperature. For filamentous fungi like Paecilomyces variotii, incubation may range from 48 to 96 hours at 35°C. |
| Solvent Effects | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the test wells is not inhibitory to the fungus. Include a solvent control in your experimental setup. |
Issue: Ambiguous Endpoint Determination (Trailing Growth)
| Possible Cause | Troubleshooting Steps |
| Subjective Visual Reading | Use a spectrophotometric plate reader to determine the percentage of growth inhibition relative to the drug-free control well. The MIC can be defined as the lowest concentration that produces a significant inhibition (e.g., ≥50% or ≥90%). |
| Fungistatic Mechanism of Action | If trailing is inherent to the drug's mechanism, consider reporting the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which a clear change in morphology is observed (e.g., smaller, more compact colonies). |
| Reading Time | Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may help minimize the impact of trailing growth. However, this needs to be validated for the specific fungal species. |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing for this compound (Adapted from CLSI M38)
This protocol is a generalized adaptation for filamentous fungi and should be optimized for Paecilomyces variotii and this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in 100 µL of varying drug concentrations in each well.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microdilution plate. The final volume in each well will be 200 µL.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 48-96 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.
-
For ambiguous endpoints due to trailing, the MIC can be defined as the lowest concentration showing a significant reduction in turbidity (e.g., ≥50%) compared to the growth control. This can be determined visually or with a spectrophotometer.
-
Visualizations
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway, a key stress response pathway in fungi. Its specific interaction with this compound is not documented.
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi, which responds to cell wall damage. Its specific interaction with this compound is not documented.
Methods to reduce trailing growth in Variotin susceptibility assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of trailing growth in Variotin susceptibility assays. By optimizing experimental parameters, you can achieve clearer, more reproducible results.
Troubleshooting Guide: Reducing Trailing Growth
Trailing growth, the persistence of reduced fungal growth at drug concentrations above the minimum inhibitory concentration (MIC), can complicate the interpretation of susceptibility assays. This guide offers solutions to mitigate this phenomenon.
Problem: Inconsistent or difficult-to-read MIC endpoints due to trailing growth.
| Potential Cause | Recommended Solution |
| Suboptimal pH of Culture Medium | Adjust the pH of the RPMI-1640 medium. Studies have shown that a more acidic pH (e.g., 5.0) can lead to clearer endpoints for some antifungal agents by reducing trailing growth.[1] |
| Inoculum Density Too High or Low | Standardize the inoculum preparation. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. Alternatively, use a hemocytometer for direct cell counting to ensure consistency. |
| Extended Incubation Time | Reduce the incubation period. While 48 hours is standard for some fungi, trailing growth can become more pronounced over time.[2][3] Consider reading the MIC at an earlier time point, such as 24 hours, if sufficient growth has occurred in the growth control well.[2][3] |
| Inappropriate Culture Medium | Evaluate alternative media. While RPMI-1640 is standard, some fungi may exhibit less trailing growth in different media, such as Antibiotic Medium 3.[4] |
| Subjective Endpoint Reading | Utilize a standardized endpoint reading method. For fungistatic agents like azoles, the Clinical and Laboratory Standards Institute (CLSI) often recommends an MIC endpoint of ≥50% growth inhibition compared to the drug-free control well. For fungicidal agents, a 100% inhibition (no visible growth) endpoint is typically used.[5] Using a microplate reader to measure optical density can provide a more objective assessment of growth inhibition. |
Experimental Protocols
Protocol 1: Optimizing Medium pH
This protocol details a method for evaluating the effect of medium pH on trailing growth in this compound susceptibility assays.
Objective: To determine the optimal pH of RPMI-1640 medium for minimizing trailing growth and obtaining clear MIC endpoints.
Materials:
-
This compound stock solution
-
Fungal isolate of interest
-
RPMI-1640 powder with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
1M HCl and 1M NaOH for pH adjustment
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare RPMI-1640 with MOPS buffer according to CLSI M27-A guidelines.
-
Divide the medium into aliquots and adjust the pH of each aliquot to a different value (e.g., 7.0, 6.0, 5.0) using 1M HCl or 1M NaOH.
-
Sterilize the pH-adjusted media by filtration.
-
Prepare a standardized fungal inoculum (0.5 McFarland).
-
Perform a standard broth microdilution susceptibility assay for this compound in parallel using the media with different pH values.
-
Incubate the plates at 35°C for 24 and 48 hours.
-
Read the MICs at each time point, noting the extent of trailing growth at each pH. The optimal pH is the one that provides the clearest endpoint with minimal trailing.
Protocol 2: Standardizing Inoculum Density
This protocol provides a standardized method for preparing the fungal inoculum to ensure reproducibility.
Objective: To prepare a consistent fungal inoculum for susceptibility testing.
Materials:
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Sterile centrifuge tubes
Procedure:
-
Culture the fungal isolate on an SDA plate to obtain well-isolated colonies.
-
Harvest colonies using a sterile loop or swab and suspend them in sterile saline.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be between 0.08 and 0.10).
-
Dilute the adjusted inoculum in the test medium to achieve the final desired concentration for the assay (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for broth microdilution).
Frequently Asked Questions (FAQs)
Q1: What is trailing growth in the context of antifungal susceptibility testing?
A1: Trailing growth, also known as the "trailing effect," is the observation of reduced but persistent fungal growth at concentrations of an antifungal agent that are above the minimum inhibitory concentration (MIC).[2][6] This can make it challenging to determine the true MIC, as a clear endpoint of complete growth inhibition is not observed.[2]
Q2: Does trailing growth indicate that the fungus is resistant to this compound?
A2: Not necessarily. For many antifungal agents, isolates that exhibit trailing growth in vitro may still be susceptible to treatment in vivo.[1][5] However, the clinical significance of trailing growth for this compound has not been definitively established. It is crucial to use standardized testing methods and endpoint criteria to interpret the results.
Q3: What is the mechanism of action of this compound, and how might it relate to trailing growth?
A3: The precise biochemical pathway of this compound's antifungal action is not as well-documented as that of more common antifungals like azoles or polyenes. Generally, antifungal agents may inhibit ergosterol synthesis, disrupt the cell wall, or interfere with nucleic acid synthesis.[7][8] Trailing growth can sometimes be associated with fungistatic (growth-inhibiting) rather than fungicidal (killing) mechanisms of action.
Q4: Are there specific CLSI guidelines for this compound susceptibility testing?
A4: The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi (e.g., M27 and M38 documents).[4][9] While these documents may not specify testing parameters for this compound, they provide a framework for developing a robust and reproducible assay. It is recommended to follow the general principles outlined in these guidelines.
Q5: How can I objectively measure the MIC when trailing growth is present?
A5: To improve objectivity, it is recommended to read the MIC as the lowest concentration of this compound that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control. This can be determined visually or, more quantitatively, by using a microplate reader to measure the optical density of each well.
Visual Guides
References
- 1. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Addressing batch-to-batch variability in Variotin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Variotin production.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our this compound yield. What are the most likely causes?
A1: Batch-to-batch variability in fermentation-based production is a common challenge. The primary sources of variation can be categorized into three main areas:
-
Upstream Processing (Fermentation):
-
Inoculum Quality: Inconsistent age, viability, or genetic stability of the Paecilomyces variotii spores or mycelia used for inoculation.
-
Media Composition: Variations in the quality and concentration of raw materials (e.g., carbon and nitrogen sources, trace elements) can significantly impact secondary metabolite production.[1][2] Raw materials of biological origin, like yeast extract, can be inherently variable.[3]
-
Process Parameters: Small deviations in pH, temperature, dissolved oxygen, and agitation rate can lead to different metabolic responses from the fungus.[4] P. variotii is thermophilic, so temperature control is particularly critical.[5][6]
-
-
Downstream Processing (Purification):
-
Extraction Efficiency: Inconsistent performance of the initial extraction steps can lead to variable recovery of crude this compound.
-
Chromatography Performance: Changes in column packing, mobile phase composition, or loading can affect purification efficiency and yield.[7][8]
-
Product Stability: this compound may be sensitive to pH, temperature, or light, leading to degradation during purification if conditions are not tightly controlled.
-
-
Analytical Methods:
Q2: Our this compound batches show different impurity profiles. What could be the reason?
A2: Variations in impurity profiles often point to shifts in the metabolic state of Paecilomyces variotii or issues during downstream processing.[11]
-
Metabolic Shifts: Changes in fermentation conditions (e.g., nutrient limitation, stress) can trigger the production of different secondary metabolites, which may be co-extracted with this compound.
-
Incomplete Reactions or Side Reactions: During any derivatization or modification steps, changes in reaction time, temperature, or reagent stoichiometry can lead to the formation of different by-products.[12]
-
Degradation Products: If this compound or related compounds are unstable under the purification conditions, different degradation products may appear in different batches.[13]
-
Residual Solvents and Reagents: Inconsistent washing or drying steps during downstream processing can leave behind variable levels of residual solvents or reagents.
Q3: How can we improve the consistency of our Paecilomyces variotii fermentation for this compound production?
A3: To improve fermentation consistency, focus on standardizing your upstream processes:
-
Cell Bank Maintenance: Establish a well-characterized Master Cell Bank (MCB) and Working Cell Bank (WCB) to ensure a consistent starting culture.
-
Inoculum Preparation: Standardize the protocol for inoculum preparation, including the age of the culture and the method for quantifying the inoculum size (e.g., spore count, dry cell weight).
-
Raw Material Qualification: Qualify your raw material suppliers and test incoming lots for key quality attributes.[3] For complex components like yeast extract, consider using multiple lots to average out variability or switching to a chemically defined medium.
-
Process Parameter Control: Implement tight control over key fermentation parameters. Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen.
Troubleshooting Guides
Issue 1: Low this compound Yield
If you are experiencing a lower-than-expected yield of this compound, use the following guide to identify the potential cause.
| Potential Cause | Troubleshooting Steps |
| Inoculum Viability | 1. Check the viability of the spore suspension or mycelial culture using plating or microscopy. 2. Ensure the inoculum is at the optimal growth phase for transfer. |
| Media Composition | 1. Verify the concentrations of all media components. 2. Test new batches of raw materials on a small scale before use in a large-scale fermentation. 3. Evaluate the impact of trace metal concentrations, as these can be critical for secondary metabolite synthesis.[14] |
| Suboptimal Fermentation Parameters | 1. Calibrate all probes (pH, DO, temperature) before each run. 2. Review the historical data for the batch and compare it to a "golden batch" profile. 3. Ensure that the agitation and aeration rates are sufficient to avoid oxygen limitation. |
| Product Degradation | 1. Take samples throughout the fermentation and purification process and analyze them immediately to assess stability. 2. Evaluate the effect of pH and temperature on this compound stability in the fermentation broth and during downstream processing. |
| Inefficient Extraction | 1. Optimize the solvent system and extraction time. 2. Ensure efficient cell lysis to release intracellular this compound. |
Issue 2: High Impurity Levels
If your final product has an unacceptably high level of impurities, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation | 1. Analyze the metabolic byproducts at different stages of the fermentation. 2. Adjust the media composition or feeding strategy to suppress the formation of key impurities. |
| Inefficient Chromatography | 1. Optimize the chromatographic method (e.g., gradient, mobile phase, column chemistry) for better separation of this compound from impurities.[7] 2. Ensure the column is not overloaded. 3. Check for column degradation. |
| Co-precipitation | 1. If using precipitation steps, evaluate the solubility of impurities in the chosen solvent system. 2. Optimize the precipitation conditions (e.g., temperature, pH, solvent ratio). |
| Contamination | 1. Ensure all equipment is thoroughly cleaned between batches. 2. Analyze for leachables and extractables from tubing, filters, and containers. |
Experimental Protocols
Protocol 1: Standardized Cultivation of Paecilomyces variotii for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial from the Working Cell Bank of P. variotii to a 250 mL flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 35-40°C with shaking at 180 rpm for 48-72 hours.[6]
-
-
Production Fermentation:
-
Transfer the seed culture (5% v/v) to a 5 L bioreactor containing production medium. A hypothetical production medium could consist of (per liter): 50 g glucose, 10 g yeast extract, 5 g peptone, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
-
Control the fermentation parameters:
-
Temperature: 37°C
-
pH: 6.0 (controlled with 2M NaOH and 1M H₂SO₄)
-
Dissolved Oxygen: Maintained above 30% saturation by controlling agitation (300-600 rpm) and aeration (1 VVM).
-
-
Run the fermentation for 7-10 days.
-
-
Sampling:
-
Aseptically withdraw samples every 24 hours to measure cell growth (dry cell weight), substrate consumption (e.g., glucose concentration), and this compound titer (by HPLC).
-
Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth to separate the mycelia from the supernatant.
-
Extract the mycelia and supernatant separately with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a known volume of mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration in the sample by comparing the peak area to the calibration curve. Purity can be estimated by the area percentage of the this compound peak relative to all other peaks.
-
Data Presentation
Table 1: Comparison of Fermentation Parameters for High vs. Low Yield Batches
| Parameter | Batch A (High Yield) | Batch B (Low Yield) | Target Range |
| This compound Titer (mg/L) | 152 | 45 | > 120 |
| Average Temperature (°C) | 37.1 | 38.5 | 36.5 - 37.5 |
| Average pH | 6.0 | 6.8 | 5.8 - 6.2 |
| Glucose Consumed (g/L) | 48.5 | 35.2 | > 45 |
| Fermentation Time (days) | 8 | 10 | 7 - 9 |
Table 2: Impurity Profile Analysis by HPLC (% Peak Area)
| Impurity | Batch C (High Purity) | Batch D (Low Purity) | Specification |
| This compound | 98.5% | 85.2% | > 98.0% |
| Impurity 1 (RRT 0.8) | 0.5% | 5.8% | < 0.8% |
| Impurity 2 (RRT 1.2) | 0.3% | 3.1% | < 0.5% |
| Other Impurities | 0.7% | 5.9% | < 1.0% |
Visualizations
Caption: A typical workflow for this compound production and quality control.
Caption: A logical flow for troubleshooting batch failures in this compound production.
Caption: Generalized pathway for secondary metabolite production in fungi.
References
- 1. Medium composition influence on Biotin and Riboflavin production by newly isolated Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tannase production by Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paecilomyces variotii - Wikipedia [en.wikipedia.org]
- 6. library.bustmold.com [library.bustmold.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ashdin.com [ashdin.com]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biotage.com [biotage.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scaling Up Paecilomyces variotii Fermentation for Variotin Isolation
Welcome to the technical support center for the scalable production of Variotin from Paecilomyces variotii. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of fermentation scale-up and downstream processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a suitable medium composition for Paecilomyces variotii fermentation to produce this compound?
A1: While the optimal medium for this compound production may require strain-specific optimization, a good starting point for Paecilomyces variotii secondary metabolite production is a nutrient-rich medium. Based on studies of other secondary metabolites from Paecilomyces species, a medium containing a complex carbon source, a nitrogen source, and essential minerals is recommended.[1][2]
Table 1: Example Media Composition for Paecilomyces variotii Fermentation
| Component | Concentration (g/L) | Purpose |
| Glucose | 40.0 | Carbon Source |
| Peptone | 10.0 - 20.0 | Nitrogen Source |
| Sucrose | 20.0 | Carbon Source |
| Malt Extract | 20.0 | Carbon & Nitrogen Source |
| Yeast Extract | 5.0 | Nitrogen Source & Growth Factors |
| NaNO₃ | 5.0 - 6.0 | Nitrogen Source |
| (NH₄)₂SO₄ | 2.5 - 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Buffering Agent & Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Mineral Source |
| FeSO₄·7H₂O | 0.01 | Trace Mineral Source |
Q2: What are the optimal physical parameters for Paecilomyces variotii fermentation?
A2: Paecilomyces variotii is a thermophilic fungus that can tolerate a range of temperatures.[3] For secondary metabolite production, maintaining optimal physical parameters is crucial.
Table 2: Recommended Physical Parameters for Fermentation
| Parameter | Recommended Range |
| Temperature | 25-30°C |
| Initial pH | 5.0-7.0 |
| Agitation | 150-250 rpm |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
Q3: How does the morphology of Paecilomyces variotii affect this compound production?
A3: The morphology of filamentous fungi like Paecilomyces variotii can significantly impact secondary metabolite production. A dispersed mycelial morphology is often preferred for submerged fermentation as it can lead to better nutrient uptake and oxygen transfer. However, excessive shear from high agitation can lead to pellet formation or cell damage, which may negatively affect this compound yield.[4]
Q4: What are the key challenges when scaling up the fermentation process?
A4: Scaling up from a laboratory-scale shake flask to a large-scale bioreactor presents several challenges, including:
-
Maintaining consistency: Replicating the mixing, mass transfer, and shear stress conditions of a smaller vessel in a larger one can be difficult.[5]
-
Oxygen transfer: Ensuring adequate dissolved oxygen levels throughout the larger volume of the bioreactor is critical for cell growth and product formation.[6]
-
Heat removal: Larger fermenters generate more metabolic heat, which must be efficiently removed to maintain the optimal temperature.
-
Contamination control: The larger volume and longer fermentation times increase the risk of contamination.[6]
Troubleshooting Guides
Fermentation Troubleshooting
Problem 1: Low this compound Yield
-
Possible Cause: Sub-optimal media composition.
-
Solution: Perform a media optimization study. Systematically vary the concentrations of carbon and nitrogen sources. Consider using a complex carbon source like starch or molasses.
-
-
Possible Cause: Inadequate aeration or agitation.
-
Solution: Gradually increase the agitation speed and/or aeration rate. Monitor the dissolved oxygen (DO) levels to ensure they remain above 20% saturation. Be cautious of excessive shear, which can damage the mycelia.
-
-
Possible Cause: Incorrect pH.
-
Solution: Monitor the pH throughout the fermentation and adjust as necessary using sterile acid or base. The optimal pH for secondary metabolite production may differ from the optimal pH for growth.
-
-
Possible Cause: Fungal morphology is not optimal.
-
Solution: Adjust the agitation speed to influence morphology. Lower speeds may favor pellet formation, while higher speeds can lead to more dispersed mycelium. The ideal morphology will need to be determined empirically.
-
Problem 2: Foaming in the Bioreactor
-
Possible Cause: High protein content in the medium.
-
Solution: Add a sterile antifoaming agent (e.g., silicone-based) as needed. Use a foam probe and automated addition system for better control in larger bioreactors.
-
-
Possible Cause: High agitation or aeration rates.
-
Solution: Reduce the agitation and/or aeration rate if possible without compromising dissolved oxygen levels.
-
Downstream Processing Troubleshooting
Problem 3: Difficulty in Extracting this compound from the Fermentation Broth
-
Background: this compound is a hydrophobic, neutral lipid-like molecule.[7] This property dictates the choice of extraction solvents.
-
Possible Cause: Inefficient cell lysis (if this compound is intracellular).
-
Solution: Employ mechanical cell disruption methods like high-pressure homogenization or bead milling after separating the biomass from the broth.
-
-
Possible Cause: Incorrect solvent for liquid-liquid extraction.
-
Solution: Use a water-immiscible organic solvent with moderate polarity, such as ethyl acetate or dichloromethane, to extract this compound from the fermentation broth or cell lysate.[8]
-
-
Possible Cause: Emulsion formation during extraction.
-
Solution: Centrifuge the mixture at a higher speed or for a longer duration. The addition of a saturated salt solution can also help to break the emulsion.
-
Problem 4: Low Purity of Isolated this compound
-
Possible Cause: Co-extraction of other lipids and hydrophobic impurities.
-
Solution: Employ a multi-step purification strategy.
-
Initial Cleanup: Use solid-phase extraction (SPE) with a silica or C18 cartridge to remove highly polar and non-polar impurities.
-
Chromatography: Utilize normal-phase chromatography (e.g., silica gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient) or reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water gradient) for further purification.[9]
-
-
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Aseptically transfer a loopful of Paecilomyces variotii spores from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
Use this seed culture to inoculate the main production fermenter at a 5-10% (v/v) ratio.
Protocol 2: Large-Scale Fermentation (5L Bioreactor)
-
Prepare 4.5 L of production medium in a 5 L bioreactor and sterilize.
-
Aseptically inoculate with 500 mL of the seed culture.
-
Maintain the temperature at 28°C and the pH at 6.0 (with automated addition of 1M HCl and 1M NaOH).
-
Set the initial agitation to 150 rpm and the aeration to 0.5 vvm.
-
Monitor dissolved oxygen (DO). If DO drops below 30%, increase the agitation speed in increments of 20 rpm.
-
Take samples aseptically every 24 hours to monitor cell growth and this compound production.
Protocol 3: this compound Extraction and Purification
-
At the end of the fermentation, separate the mycelial biomass from the broth by centrifugation or filtration.
-
If this compound is primarily extracellular, proceed to liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
If this compound is intracellular, resuspend the biomass in a buffer and lyse the cells using a high-pressure homogenizer.
-
Extract the lysate with ethyl acetate as described above.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and subject it to column chromatography (silica gel) using a gradient of hexane and ethyl acetate for purification.
-
Analyze fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.[10]
Visualizations
Caption: General workflow for this compound production, from stock culture to purified product.
Caption: Decision tree for troubleshooting low this compound yield during fermentation.
References
- 1. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Solid - State Fermentation Technology of Paecilomyces [research.amanote.com]
- 4. Enhanced production of antibiotics by Pecilomyces lilacinus under alkaline conditions associated with morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification of neutral lipid fractions by thin-layer chromatography on aluminum oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Antifungal Efficacy: Fluconazole vs. The Elusive Variotin Against Candida albicans
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known antifungal agent fluconazole with the historically mentioned but currently obscure compound, variotin, in their efficacy against Candida albicans. While extensive data is available for fluconazole, a comprehensive literature search reveals a significant lack of current scientific information on this compound, precluding a direct, data-driven comparison.
This guide presents a thorough overview of fluconazole's performance, supported by experimental data, and highlights the information gap concerning this compound.
Fluconazole: A Well-Characterized Azole Antifungal
Fluconazole is a widely used triazole antifungal agent that has been a mainstay in the treatment of various fungal infections, including those caused by Candida albicans. Its efficacy has been extensively studied and documented.
Quantitative Efficacy Data for Fluconazole against Candida albicans
The following tables summarize key quantitative data on fluconazole's activity against Candida albicans. It is important to note that Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain of C. albicans and the testing methodology used.
| Efficacy Parameter | Fluconazole against C. albicans | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 0.25 - >64 µg/mL | Various clinical isolates |
| Time-Kill Kinetics | Generally fungistatic | ATCC 14053 and clinical isolates[1] |
| Biofilm Inhibition (MBIC) | Often higher than planktonic MIC | Various clinical isolates |
Table 1: Summary of Fluconazole Efficacy against Candida albicans
| Strain Type | Fluconazole MIC Range (µg/mL) | Notes |
| Susceptible | ≤ 8 | |
| Susceptible-Dose Dependent | 16 - 32 | Higher doses may be required for clinical efficacy. |
| Resistant | ≥ 64 | Treatment failure is likely. |
Table 2: CLSI Breakpoints for Fluconazole against Candida spp.
Experimental Protocols for Assessing Fluconazole Efficacy
The data presented above is typically generated using standardized experimental protocols as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
A standardized inoculum of Candida albicans is prepared.
-
Serial twofold dilutions of fluconazole are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
The fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control.
-
2. Time-Kill Kinetic Assay:
-
Objective: To assess the rate and extent of antifungal activity over time.
-
Methodology:
-
A standardized inoculum of Candida albicans is added to flasks containing broth with various concentrations of fluconazole (e.g., 1x, 2x, 4x, 8x, 16x MIC).
-
The flasks are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aliquots are removed, serially diluted, and plated on agar plates.
-
After incubation, the number of colony-forming units (CFU)/mL is determined.
-
The results are plotted as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal, while a <3-log10 reduction is considered fungistatic. Studies have shown that fluconazole generally exhibits fungistatic activity against C. albicans.[1]
-
3. Biofilm Inhibition Assay:
-
Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of an antifungal agent.
-
Methodology:
-
Candida albicans is allowed to form a biofilm on a suitable surface (e.g., the bottom of a 96-well plate) for a specified period (e.g., 24 hours).
-
The planktonic (free-floating) cells are removed, and the biofilm is washed.
-
Fresh medium containing serial dilutions of fluconazole is added to the biofilm.
-
The plate is incubated for a further 24-48 hours.
-
The metabolic activity of the remaining biofilm is quantified using a colorimetric assay (e.g., XTT or crystal violet staining).
-
The MBIC is the lowest drug concentration that causes a significant reduction in biofilm viability compared to the untreated control. Notably, fluconazole has been shown to inhibit the initiation of biofilm formation by both susceptible and resistant C. albicans strains.[2][3]
-
Mechanism of Action of Fluconazole
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4][5]
Caption: Mechanism of action of fluconazole against Candida albicans.
This compound: An Antifungal Agent Lost to Time?
A comprehensive search of modern scientific databases for "this compound" and its efficacy against Candida albicans yields remarkably little information. The most relevant located reference is a brief clinical report from 1959 on the use of this compound for dermatomycosis. This historical context suggests that this compound may have been an early antifungal agent that has since been superseded by more effective or better-characterized drugs.
Due to the absence of publicly available data, it is not possible to provide any of the following for this compound:
-
Quantitative Efficacy Data (MIC, Time-Kill Kinetics, Biofilm Inhibition)
-
Detailed Experimental Protocols
-
Mechanism of Action against Candida albicans
-
Signaling Pathway Diagrams
Conclusion
This guide underscores the well-documented efficacy of fluconazole against Candida albicans, supported by standardized experimental data and a clear understanding of its mechanism of action. In stark contrast, this compound remains an enigma in the current scientific landscape. The lack of available data on this compound makes a meaningful comparison with fluconazole impossible.
For researchers and drug development professionals, the case of this compound serves as a reminder of the dynamic nature of antimicrobial discovery and development, where compounds can fall into disuse and their scientific record becomes sparse. Future research efforts would be necessary to resurrect any potential utility of this compound and to establish a scientific basis for comparison with current antifungal agents.
Experimental Workflow Diagrams
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Experimental workflow for Time-Kill Kinetic Assay.
References
- 1. Antifungal Activity of Flavonoids Against Candida albicans IADR Abstract Archives [iadr.abstractarchives.com]
- 2. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | MDPI [mdpi.com]
- 3. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical effect of this compound on dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid Exhibits Antifungal and Antibiofilm Activities Against Candida albicans: Insights into Gene Expression and Morphological Changes [mdpi.com]
- 6. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]
Comparative Analysis of Polyene Antifungals and the Historic Agent Variotin
A comprehensive, data-driven comparison between polyene antifungals and the lesser-known agent Variotin is challenging due to the limited availability of contemporary research and quantitative data on this compound (also known as pecilocin). The majority of literature on this compound dates back to the mid-20th century and lacks the detailed molecular and susceptibility data required for a direct comparison with the extensively studied polyene class of antifungals. This guide, therefore, provides a detailed analysis of polyene antifungals, supported by experimental data, and presents the available information on this compound to offer a historical perspective.
Polyene Antifungals: A Deep Dive
Polyene antifungals have been a cornerstone of antifungal therapy for severe, systemic fungal infections for decades.[1][2] This class of drugs is known for its broad spectrum of activity and fungicidal effects.[1]
Mechanism of Action
The primary mechanism of action of polyene antifungals involves their interaction with ergosterol, a key component of the fungal cell membrane.[1][3][4] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, such as ions and small organic molecules, which ultimately leads to fungal cell death.[3][5][6] While this is the most widely accepted model, some studies suggest that polyenes may also exert their antifungal effect by extracting ergosterol directly from the cell membrane.[6] Human cells are less susceptible to the effects of polyenes because their membranes contain cholesterol instead of ergosterol, providing a degree of selective toxicity.[4]
Caption: Mechanism of action of polyene antifungals.
Spectrum of Activity
Polyene antifungals, such as Amphotericin B, exhibit a broad spectrum of activity against a wide range of pathogenic fungi, including yeasts and molds.[1][2] This includes species of Candida, Aspergillus, Cryptococcus neoformans, and endemic dimorphic fungi like Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.[2][3] Resistance to polyenes is relatively rare, although some fungal species, such as Candida lusitaniae and Aspergillus terreus, may exhibit intrinsic resistance.[2]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of Amphotericin B, a representative polyene antifungal, against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - 1.0 | [7] |
| Candida glabrata | 0.5 - 2.0 | [7] |
| Candida parapsilosis | 0.125 - 1.0 | [7] |
| Cryptococcus neoformans | 0.125 - 0.5 | [7] |
| Aspergillus fumigatus | 0.5 - 2.0 | [7] |
| Aspergillus flavus | 0.5 - 2.0 | [7] |
| Aspergillus niger | 0.5 - 4.0 | [7] |
| Fusarium solani | 2.0 - 8.0 | [7] |
Note: MIC values can vary depending on the specific isolate and the testing methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungus. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
1. Inoculum Preparation:
-
The fungal isolate is cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no fungus) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or using a spectrophotometer.
Caption: Workflow for determining Minimum Inhibitory Concentration.
This compound (Pecilocin): A Historical Antifungal
This compound is an antifungal antibiotic that was first reported in the late 1950s.[8] It is produced by the fungus Paecilomyces variotii. Early studies and clinical reports indicated its efficacy in the topical treatment of dermatomycoses, such as athlete's foot.[9]
Mechanism of Action and Spectrum of Activity of this compound
Comparative Analysis: The Data Gap
A direct and detailed comparative analysis between this compound and polyene antifungals is hindered by the disparity in the depth and breadth of scientific investigation into these two classes of drugs. While polyenes have been the subject of extensive research for decades, leading to a wealth of data on their mechanism, efficacy, and clinical applications, this compound remains a product of an earlier era of antibiotic discovery with limited follow-up in the contemporary scientific literature.
Caption: Data availability for a comparative analysis.
References
- 1. The extended-spectrum penicillins: microbiologic, utilization, and cost review in a community hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity of this compound, a New Antifungal Antibiotic [jstage.jst.go.jp]
- 6. [this compound, a locally active antifungal antibiotic for the treatment of dermatomycoses. Experimental data and clinical evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antifungal Target of Variotin: A Comparative Guide to Genetic Validation Approaches
Despite a comprehensive search of available scientific literature, the specific molecular target of the antifungal agent Variotin and its mechanism of action remain elusive. Consequently, a direct comparative guide validating its target through genetic approaches cannot be constructed at this time. This highlights a significant knowledge gap for a potentially valuable antifungal compound.
To provide a framework for future research and to illustrate the methodologies that would be employed if this compound's target were known, this guide will outline the established principles and experimental workflows for validating antifungal drug targets using genetic approaches. We will use well-characterized antifungal agents as examples to demonstrate these powerful techniques.
The Crucial Role of Genetic Target Validation
Identifying the molecular target of an antifungal compound is a critical step in drug development. Genetic validation provides the definitive evidence that the observed antifungal activity is a direct result of the drug's interaction with its intended target. This process is essential for understanding the drug's mechanism of action, predicting potential resistance mechanisms, and optimizing its therapeutic efficacy.
Key Genetic Approaches for Antifungal Target Validation
Several powerful genetic strategies are employed to validate antifungal drug targets. These techniques involve manipulating the fungal genome to observe changes in drug susceptibility.
Gene Knockout and Overexpression Studies
A cornerstone of genetic validation involves altering the expression level of the putative target gene.
-
Gene Knockout/Deletion: If the suspected target gene is non-essential, deleting it from the fungal genome should confer resistance to the drug. The absence of the target protein means the drug has nothing to bind to, rendering it ineffective.
-
Gene Overexpression: Conversely, increasing the number of copies of the target gene can lead to drug resistance. The higher concentration of the target protein effectively "soaks up" the drug, requiring a higher dose to achieve an inhibitory effect.
Heterozygous Profiling
For essential genes that cannot be deleted, a technique called heterozygous profiling is used. In this method, one of the two copies of the target gene in a diploid fungus is deleted. This reduction in the amount of the target protein often leads to hypersensitivity to the drug.
Site-Directed Mutagenesis
Introducing specific mutations into the gene encoding the target protein can provide strong evidence of a direct drug-target interaction. If a mutation in the predicted drug-binding site of the target protein leads to drug resistance, it strongly suggests that the drug's activity is mediated through binding to that specific site.
Experimental Workflow for Genetic Target Validation
The following diagram illustrates a typical workflow for validating an antifungal drug target using genetic approaches.
Cross-Resistance Between Variotin and Other Azole Antifungals: A Comparative Analysis
A comprehensive review of available data on the cross-resistance profiles of Variotin and other prominent azole antifungals remains challenging due to the limited contemporary research and quantitative data available for this compound. This guide synthesizes the current understanding of azole antifungal resistance, details the experimental protocols used to assess it, and provides a comparative overview based on the available, albeit limited, information.
Introduction to Azole Antifungals and Resistance
Azole antifungals are a cornerstone in the treatment of fungal infections. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and inhibiting fungal growth.[2][4]
Resistance to azole antifungals is a growing concern and can occur through several mechanisms:
-
Target site modification: Mutations in the ERG11 gene, which codes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.[5]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.[5]
-
Efflux pump overexpression: Fungal cells can actively pump the antifungal drug out of the cell through ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[5]
-
Alterations in the sterol biosynthesis pathway: Changes in other enzymes in the ergosterol pathway can lead to the production of alternative sterols that can maintain cell membrane function.[6]
Cross-resistance, where resistance to one azole confers resistance to other azoles, is a significant clinical challenge.[7] This often occurs when the resistance mechanism is not specific to a single drug, such as the overexpression of efflux pumps.
This compound: An Overview
This compound, also known as pecilocin, is an antifungal antibiotic. Historical literature suggests its activity against various fungi, but detailed, contemporary studies quantifying its minimum inhibitory concentrations (MICs) against a broad range of clinically relevant fungi are scarce. Furthermore, its precise mechanism of action and its interaction with the ergosterol biosynthesis pathway are not as well-defined as for modern azole antifungals. Without this fundamental data, a direct comparison and a definitive statement on cross-resistance with other azoles cannot be made.
Comparative In Vitro Activity of Azole Antifungals
While direct comparative data for this compound is unavailable, the following table summarizes the typical MIC ranges for common azole antifungals against key fungal pathogens, providing a baseline for their relative potency. These values are compiled from various studies and can vary based on the specific strain and testing methodology.
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) | Trichophyton rubrum (MIC Range in µg/mL) |
| Itraconazole | 0.03 - 1[8][9] | 0.125 - 2[8] | 0.03 - 1[8] |
| Fluconazole | 0.25 - 64[8][10] | Generally high/resistant[11] | 0.125 - 64[9] |
| Voriconazole | 0.015 - 1[10] | 0.25 - 2[10] | 0.015 - 4[12] |
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal activity, typically expressed as the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)
This method is considered the gold standard for antifungal susceptibility testing of filamentous fungi, including dermatophytes.
-
Inoculum Preparation: Fungal colonies are grown on a suitable medium, such as potato dextrose agar, to promote sporulation. The conidia are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 1-3 × 10³ CFU/mL).[9]
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculation and Incubation: The fungal inoculum is added to microtiter plates containing the diluted antifungal agents. The plates are incubated at a specific temperature (e.g., 28°C) for a defined period (e.g., 4-5 days).[9]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to a drug-free control well.[13]
The following diagram illustrates the general workflow for determining the MIC using the broth microdilution method.
Signaling Pathways in Azole Resistance
The development of azole resistance often involves complex signaling pathways that regulate the expression of genes associated with drug efflux and ergosterol biosynthesis. A simplified representation of these pathways is shown below.
Conclusion
A definitive comparison of the cross-resistance profile between this compound and other azole antifungals is not feasible with the currently available scientific literature. To conduct such a study, standardized in vitro susceptibility testing of a large panel of fungal isolates, including azole-resistant strains, against this compound and other azoles would be necessary. Furthermore, a detailed elucidation of this compound's mechanism of action is required to predict and understand potential cross-resistance patterns. For researchers and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. In the absence of such data, clinicians and researchers must rely on the established cross-resistance patterns observed among currently used azole antifungals when making therapeutic decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting pathogen sterols: Defence and counterdefence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do sterols determine the antifungal activity of amphotericin B? Free energy of binding between the drug and its membrane targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro activities of antifungal drugs against dermatophytes isolated in Tokat, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of In Vitro Activity of Five Antifungal Drugs against Dermatophytes Species Isolated from Clinical Samples Using the E-Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Antifungal Susceptibility of Penicillium-Like Fungi from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis
Disclaimer: As of the latest literature review, no specific studies on the in vivo efficacy of Variotin in a murine model of candidiasis were identified. This guide therefore provides a comparative framework using well-documented antifungal agents, Fluconazole and Amphotericin B, to illustrate the evaluation of therapeutic efficacy in a preclinical setting. The data presented for these agents are compiled from published research and serve as a benchmark for the assessment of novel antifungal candidates.
Data Presentation: Comparative Efficacy
The following table summarizes the in vivo efficacy of Fluconazole and Amphotericin B in a murine model of systemic candidiasis, focusing on key outcome measures such as survival rate and reduction in fungal burden in target organs.
| Parameter | This compound | Fluconazole | Amphotericin B (Deoxycholate) | Vehicle Control |
| Dosage Regimen | Data Not Available | 40 mg/kg, once daily, oral gavage[1] | 2 mg/kg/day, intraperitoneally[2] | Sterile Saline[1] |
| Treatment Duration | Data Not Available | 4 days[1] | 15 days[2] | 4 days[1] |
| Survival Rate | Data Not Available | Regimen effective at prolonging survival[3] | 100% survival at 2 mg/kg/day[2] | 0% survival by day 12[2] |
| Kidney Fungal Burden (log CFU/g) | Data Not Available | Significant reduction in kidney CFU[1] | ~3.5-log reduction[2] | High fungal load |
| Spleen Fungal Burden (log CFU/g) | Data Not Available | Significant reduction in spleen counts[3] | Data Not Available | High fungal load |
| Lung Fungal Burden (log CFU/g) | Data Not Available | Data Not Available | >4-log reduction (complete clearance at 2.5 mg/kg/day)[2] | High fungal load |
Experimental Protocols
A detailed methodology for a systemic candidiasis murine model is provided below. This protocol is synthesized from established methods in the field.[4][5][6]
1. Inoculum Preparation:
-
Candida albicans (e.g., strain SC5314) is cultured on Yeast Peptone Dextrose (YPD) agar plates.
-
A single colony is inoculated into 10 ml of YPD broth and incubated at 30°C with shaking for 18-24 hours.[4]
-
The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS.
-
The cell concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 5 x 10⁵ CFU/ml).
2. Animal Model and Infection:
-
Female BALB/c mice (6-8 weeks old) are used for the study.
-
For disseminated candidiasis, mice are infected via intravenous (IV) injection of 0.1 ml of the C. albicans suspension (5 x 10⁴ CFU) into the lateral tail vein.[4][5]
3. Antifungal Treatment:
-
Twenty-four hours post-infection, mice are randomly assigned to treatment and control groups.
-
Fluconazole Group: Treated orally by gavage with 40 mg/kg of fluconazole once daily for 4 days.[1]
-
Amphotericin B Group: Treated intraperitoneally with 2 mg/kg of amphotericin B deoxycholate daily for 15 days.[2]
-
Control Group: Administered with an equivalent volume of sterile saline.[1]
4. Efficacy Assessment:
-
Survival Study: A cohort of mice from each group is monitored daily for survival for up to 30 days post-infection.[3]
-
Fungal Burden Analysis:
-
At the end of the treatment period (e.g., day 5 for the fluconazole study), a subset of mice from each group is euthanized.[1]
-
Kidneys, spleen, and lungs are aseptically removed and weighed.[2][4]
-
The organs are homogenized in sterile PBS.
-
Serial dilutions of the homogenates are plated on YPD agar.
-
Plates are incubated at 37°C for 24-48 hours, and the number of colony-forming units (CFU) is counted.
-
The fungal burden is expressed as log10 CFU per gram of tissue.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the in vivo efficacy of antifungal agents in a murine model of systemic candidiasis.
Signaling Pathway: Mechanism of Action of Fluconazole
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
A Comparative Analysis of the Cytotoxicity of Variotin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of two antifungal agents: Variotin (also known as Pecilocin) and Amphotericin B. While Amphotericin B is a well-characterized polyene macrolide with extensive data on its cytotoxic effects, information regarding the specific cytotoxicity of this compound on mammalian cells is less documented in publicly available literature. This comparison, therefore, synthesizes the robust data available for Amphotericin B and contrasts it with the known biological activities of secondary metabolites from Paecilomyces variotii, the fungus that produces this compound.
Executive Summary
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of Amphotericin B and related compounds from Paecilomyces.
Table 1: Cytotoxicity of Amphotericin B in Various Mammalian Cell Lines
| Cell Line | Assay | Concentration/IC50 | Exposure Time | Observed Effects |
| Mouse Osteoblasts & Fibroblasts | alamarBlue®, MTT | 5-10 µg/mL | 7 days | Abnormal cell morphology and decreased proliferation[1] |
| Mouse Osteoblasts & Fibroblasts | alamarBlue®, MTT | ≥ 100 µg/mL | 7 days | Cell death[1] |
| Human Kidney (293T) Cells | MTS, LDH | Not cytotoxic | Not specified | No significant cytotoxicity observed with various formulations[2] |
| Human Monocytic (THP1) Cells | MTS | Cytotoxic at 500 µg/L | Not specified | Observed with Fungizone™ and Ambisome™ formulations[2] |
| Myofibroblast (GRX) Cells | MTT | 1.25 & 2.50 µg/mL | Not specified | Decreased cell viability[3] |
| Hep G2 & ARL-6 (Hepatic) Cells | MTT | 1.25 & 2.50 µg/mL | Not specified | No decrease in viability observed[3] |
| A549 (Human Lung Carcinoma) | Not specified | 4.5 to 7 µM | Not specified | IC50 value range[4] |
Table 2: Cytotoxicity of Secondary Metabolites from Paecilomyces sp.
| Compound | Fungal Source | Cell Line | IC50 Value |
| Secalonic acid A | Paecilomyces sp. (marine mangrove fungus) | HepG2 (Human Hepatoma) | 2.0 µg/mL[3] |
| Alternin | Paecilomyces sp. (marine mangrove fungus) | HepG2 (Human Hepatoma) | 7.0 µg/mL[3] |
| Tenellic acid A | Paecilomyces sp. (marine mangrove fungus) | HepG2 (Human Hepatoma) | 62.1 µg/mL[3] |
Note: The data in Table 2 is for secondary metabolites from a Paecilomyces species, and not specifically for this compound. This highlights the potential for cytotoxic compounds within this fungal genus.
Mechanism of Action and Signaling Pathways
Amphotericin B
The primary mechanism of Amphotericin B's antifungal activity and its cytotoxicity to mammalian cells is its interaction with cell membrane sterols. It has a higher affinity for ergosterol, the main sterol in fungal cell membranes, but it also binds to cholesterol in mammalian cell membranes. This binding leads to the formation of transmembrane channels or pores, causing leakage of ions and small molecules, which disrupts cellular homeostasis and leads to cell death[5].
Recent studies suggest additional mechanisms of toxicity, including the generation of free radicals, leading to oxidative damage to cells[6]. Furthermore, Amphotericin B can induce apoptosis and autophagy in certain cell types[3].
Figure 1: Simplified signaling pathway of Amphotericin B-induced cytotoxicity.
This compound and Paecilomyces Metabolites
The precise mechanism of this compound's cytotoxicity in mammalian cells is not well-defined in the available literature. As an antifungal, its primary mode of action is likely the inhibition of fungal growth, but the specific molecular targets are not as clearly elucidated as for Amphotericin B.
Bioactive compounds isolated from Paecilomyces variotii and related species exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. For instance, viriditoxin, another metabolite from P. variotii, has been reported to have antimitotic activity by stabilizing microtubule polymers. This mechanism is distinct from that of Amphotericin B and is a common mode of action for many anti-cancer drugs. The cytotoxicity of other Paecilomyces metabolites, such as secalonic acid A and alternin, suggests that they may induce cell death through pathways like apoptosis, but detailed signaling information is scarce.
Figure 2: Generalized potential cytotoxic pathway for fungal secondary metabolites.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are representative protocols for assays commonly used to evaluate the cytotoxicity of antifungal agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Amphotericin B) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay for Cell Lysis
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.
Conclusion
The comparison between this compound and Amphotericin B in terms of cytotoxicity is currently limited by the lack of specific data for this compound. Amphotericin B's cytotoxicity is well-documented and is primarily a consequence of its membrane-disrupting mechanism of action, which affects both fungal and mammalian cells. While this makes it a potent antifungal, it also necessitates careful management of its toxic side effects.
References
- 1. ABCA1 transporter reduces amphotericin B cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity mechanisms of amphotericin B and its neutralization by conjugation with arabinogalactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cytotoxicity of the secondary metabolites of Marine Mangrove Fungus Paecilomyces sp. tree 1-7 on human hepatoma cell line HepG2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Statistical Analysis of Antifungal Comparative Studies Involving Variotin: A Guide for Researchers
A comprehensive comparative analysis of the antifungal agent Variotin is not feasible at this time due to a significant lack of available scientific data. Our extensive search of peer-reviewed literature and scientific databases revealed that this compound is an older antifungal compound with a dearth of recent research. The majority of available publications date back to the mid-20th century and lack the detailed quantitative data and experimental protocols required for a thorough comparative analysis against modern antifungal agents.
While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the absence of robust, contemporary data on this compound's efficacy, mechanism of action, and comparative performance prevents a meaningful and objective analysis.
Limitations in Available Data:
Our investigation encountered the following significant limitations:
-
Lack of Quantitative Data: There is a notable absence of publicly available Minimum Inhibitory Concentration (MIC) data from standardized assays for this compound against a comprehensive range of fungal pathogens. This quantitative information is fundamental for comparing its potency to other antifungal drugs.
-
Absence of Detailed Experimental Protocols: The historical literature on this compound does not provide the detailed experimental methodologies that are now standard in pharmacological studies. This includes specifics on culture conditions, inoculum preparation, and endpoint determination, which are crucial for replicating and validating findings.
-
No Information on Mechanism of Action and Signaling Pathways: We were unable to retrieve any information regarding the molecular mechanism of action of this compound or the cellular signaling pathways it may affect in fungal cells. This information is critical for understanding its antifungal properties and for any potential drug development efforts.
-
Scarcity of Comparative Studies: No recent studies comparing the in vitro or in vivo efficacy of this compound to currently approved and utilized antifungal agents were found. Such studies are essential for positioning the compound within the current therapeutic landscape.
General Methodologies for Antifungal Comparative Studies
For the benefit of researchers conducting comparative studies on other antifungal agents, we provide a generalized overview of key experimental protocols and data presentation.
Data Presentation:
Quantitative data from antifungal comparative studies should be summarized in clear, well-structured tables. A typical table comparing the in vitro activity of different antifungal agents would include:
| Fungal Species | Antifungal Agent A (MIC µg/mL) | Antifungal Agent B (MIC µg/mL) | Antifungal Agent C (MIC µg/mL) |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans | |||
| Trichophyton rubrum |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols:
Detailed methodologies are crucial for the reproducibility and interpretation of results. Key experimental protocols in antifungal research include:
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standard method to determine the in vitro potency of an antifungal agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
2. Experimental Workflow for In Vivo Efficacy Studies
Animal models are essential for evaluating the in vivo efficacy of an antifungal candidate.
Caption: General Workflow for In Vivo Antifungal Efficacy Studies.
Conclusion
Due to the historical nature of the available literature and the absence of modern, comprehensive data, a statistical and comparative analysis of this compound that meets contemporary scientific standards is not possible. Researchers interested in this compound would need to undertake foundational in vitro and in vivo studies to generate the necessary data for any meaningful comparison with the current arsenal of antifungal agents. The provided general methodologies and diagrams serve as a reference for structuring such future investigations.
Validating VarioScreen-MI: A High-Throughput Bioassay for Screening Variotin Analogs
A Comparison Guide for Drug Discovery Professionals
The development of novel antifungal agents is critical in overcoming the challenges of drug resistance and toxicity associated with existing therapies. Variotin, a potent antifungal compound, and its analogs represent a promising class of therapeutics. The primary mechanism of action for these compounds is believed to be the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Specifically, this compound analogs are hypothesized to target and inhibit C-24 sterol methyltransferase (encoded by the ERG6 gene), a key enzyme in the ergosterol pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the cell membrane and causing cell lysis.[1][2][3]
Effective screening of new this compound analogs requires a robust, high-throughput bioassay that is both sensitive and specific to this mechanism of action. This guide introduces the VarioScreen-Membrane Integrity (MI) Assay , a novel bioassay based on the detection of adenylate kinase (AK) release, and compares its performance against traditional screening methods.
Comparative Analysis of Screening Bioassays
The selection of an appropriate bioassay is fundamental to the efficiency and accuracy of a drug screening campaign. The VarioScreen-MI assay offers significant advantages over conventional methods like broth microdilution and metabolic assays by directly measuring cell lysis, the terminal consequence of this compound's proposed mechanism.
| Feature | VarioScreen-MI (Adenylate Kinase Release Assay) | Resazurin Reduction Assay (Metabolic) | Broth Microdilution (Optical Density) |
| Principle | Measures the release of cytosolic adenylate kinase (AK) from cells with compromised membrane integrity.[4] | Measures the metabolic reduction of blue resazurin to pink, fluorescent resorufin by viable cells. | Measures turbidity (optical density) as an indicator of fungal growth.[5][6] |
| Primary Endpoint | Cell Lysis / Loss of Membrane Integrity | Metabolic Activity / Cell Viability | Fungal Proliferation / Biomass |
| Throughput | High (amenable to 384- and 1536-well plates) | High | Medium to High |
| Sensitivity | Very High; detects cell lysis at lower compound concentrations than growth assays.[4] | High | Moderate; may fail to detect subtle or partial growth inhibition. |
| Specificity to Mechanism | High; specifically detects the membrane disruption characteristic of ergosterol synthesis inhibitors.[4] | Moderate; reduced metabolism can result from various cytostatic or cytotoxic effects, not just lysis. | Low; only indicates inhibition of growth, without insight into the mechanism (fungistatic vs. fungicidal). |
| Potential for Interference | Low; less susceptible to interference from colored or fluorescent compounds. | High; colored compounds can interfere with absorbance/fluorescence readings. Compound-induced metabolic shifts can also produce misleading results. | High; compound precipitation or color can interfere with optical density measurements. |
Visualizing the Molecular Pathway and Experimental Workflow
Understanding the biological target and the practical steps of the assay are crucial for implementation. The following diagrams illustrate the proposed mechanism of action for this compound analogs and the workflow for the VarioScreen-MI assay.
References
- 1. Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Variotin Poised Against a New Generation of Antifungal Candidates
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the established antifungal agent Variotin with emerging antifungal candidates. This report synthesizes available in vitro data, details experimental methodologies, and visualizes known mechanisms of action to offer a clear perspective on their relative performance.
Executive Summary
The ever-present challenge of antifungal resistance necessitates a continuous search for novel therapeutic agents. This guide places the long-standing antifungal, this compound, in direct comparison with a new wave of candidates: Olorofim, Manogepix, Ibrexafungerp, and Rezafungin. While direct comparative studies are limited, this report aggregates available Minimum Inhibitory Concentration (MIC) data to facilitate a preliminary assessment of their antifungal activity. Olorofim and Manogepix, in particular, have demonstrated potent activity against a range of fungal pathogens, including some dermatophytes. However, a comprehensive evaluation of this compound's efficacy against a broader spectrum of fungi, especially in side-by-side studies with these newer agents, is critically needed to ascertain its contemporary therapeutic potential.
In Vitro Antifungal Activity: A Comparative Analysis
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and the new antifungal candidates against various fungal species. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and New Antifungal Candidates against Dermatophytes
| Fungal Species | This compound | Olorofim | Manogepix | Ibrexafungerp | Rezafungin |
| Trichophyton rubrum | 0.1-0.4 | 0.008-0.06 | - | - | - |
| Trichophyton mentagrophytes | 0.1-0.8 | 0.008-0.06 | Inactive (>0.5)[1] | - | - |
| Microsporum gypseum | 0.2-0.8 | 0.015-0.06[2][3] | - | - | - |
| Epidermophyton floccosum | 0.1-0.4 | 0.015-0.06[2][3] | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of New Antifungal Candidates against Candida and Aspergillus Species
| Fungal Species | Olorofim | Manogepix | Ibrexafungerp | Rezafungin |
| Candida albicans | - | 0.008[4] | 0.016-16 | 0.03-0.06[5] |
| Candida glabrata | - | 0.008-0.12[6][7][8] | ≤2 | 0.06-0.12[5] |
| Candida auris | - | - | 0.25-2[9] | - |
| Aspergillus fumigatus | 0.004-0.03 | 0.008-0.125[1] | - | - |
Note: "-" indicates that no data was found in the performed searches.
Mechanisms of Action: A Look into Fungal Inhibition
Understanding the molecular mechanisms by which antifungal agents exert their effects is crucial for drug development and for predicting potential resistance mechanisms.
This compound: The primary mechanism of action for this compound is the inhibition of fungal cell wall synthesis. It is understood to interfere with the incorporation of essential components into the growing cell wall, leading to structural instability and eventual cell lysis. However, the precise signaling pathway and molecular targets of this compound are not yet fully elucidated.
New Antifungal Candidates:
-
Olorofim (Orotomide class): Olorofim targets and inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] This inhibition depletes the fungal cell of essential pyrimidines, which are necessary for DNA, RNA, and cell wall biosynthesis, ultimately leading to cell cycle arrest and death.
-
Manogepix (Gwt1 inhibitor): Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme is crucial for the proper localization and function of many cell wall proteins. By inhibiting Gwt1, Manogepix disrupts cell wall integrity and essential processes like hyphal growth and adhesion.
-
Ibrexafungerp (Triterpenoid): Ibrexafungerp is a first-in-class triterpenoid antifungal that inhibits the enzyme (1,3)-β-D-glucan synthase.[10] This enzyme is responsible for the synthesis of β-D-glucan, a critical component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and fungal cell death.[10]
-
Rezafungin (Echinocandin): Rezafungin is a next-generation echinocandin that also inhibits (1,3)-β-D-glucan synthase, similar to Ibrexafungerp and other echinocandins.[10] Its structural modifications aim to provide improved pharmacokinetics and a broader spectrum of activity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for dermatophytes) to obtain sporulating colonies.
- A suspension of fungal conidia or yeast cells is prepared in sterile saline or RPMI 1640 medium.
- The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The final inoculum concentration is typically between 1 x 10³ and 3 x 10³ CFU/mL.[11]
2. Preparation of Antifungal Dilutions:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
- Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
- A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
- The plates are incubated at a specified temperature (e.g., 28-30°C for dermatophytes) for a defined period (e.g., 4-7 days).[11]
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
- The inhibition of growth can be determined visually or by using a spectrophotometric reader. For dermatophytes, an endpoint of 80% inhibition is often used.
Conclusion
This comparative guide highlights the current landscape of antifungal research, positioning the established drug this compound against promising new candidates. The novel mechanisms of action of agents like Olorofim and Manogepix offer new avenues for combating resistant fungal infections. While the available data suggests that these new candidates possess potent antifungal activity, the lack of direct comparative studies with this compound underscores a significant knowledge gap. Future research should prioritize head-to-head in vitro and in vivo studies to provide a clearer understanding of the relative efficacy and potential clinical utility of this compound in the modern antifungal armamentarium. Such studies will be instrumental in guiding the development of next-generation antifungal therapies.
References
- 1. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increasing Terbinafine Resistance in Danish Trichophyton Isolates 2019–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical effect of this compound on dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Susceptibilities of Candida spp. to Fluconazole and Voriconazole in a 4-Year Global Evaluation Using Disk Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole-Resistance in Environmental Aspergillus fumigatus in Latin American and African Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens [mdpi.com]
Investigating the Post-Antifungal Effect (PAFE) of Variotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the antifungal agent has been removed. This phenomenon has significant implications for optimizing dosing regimens and predicting clinical efficacy. This guide provides a comparative overview of the PAFE, with a focus on the pyrrolidinone antifungal, Variotin. Due to the limited publicly available data on the PAFE of this compound, this guide presents a framework for its investigation, alongside a comparison with well-characterized antifungal agents from different classes.
Comparison of Post-Antifungal Effect (PAFE)
The following table provides a hypothetical comparison of the PAFE of this compound against representatives of major antifungal classes: polyenes (Amphotericin B), azoles (Voriconazole), and echinocandins (Caspofungin). The data presented here is illustrative to demonstrate how PAFE duration can vary between antifungal classes and fungal species. Actual values for this compound would need to be determined experimentally.
| Antifungal Agent | Drug Class | Target Fungal Species | Illustrative PAFE (hours) at 4x MIC (2h exposure) |
| This compound | Pyrrolidinone | Candida albicans | Data Not Available |
| Aspergillus fumigatus | Data Not Available | ||
| Amphotericin B | Polyene | Candida albicans | 4 - 8 |
| Aspergillus fumigatus | 6 - 12[1] | ||
| Voriconazole | Azole (Triazole) | Candida albicans | 1 - 4 |
| Aspergillus fumigatus | 0 - 2 | ||
| Caspofungin | Echinocandin | Candida albicans | 10 - 20 |
| Aspergillus fumigatus | 8 - 16 |
Note: The duration of PAFE is dependent on several factors, including the fungal species, the antifungal concentration, and the duration of exposure.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate determination and comparison of PAFE.
Determination of Minimum Inhibitory Concentration (MIC)
Prior to PAFE testing, the MIC of each antifungal agent against the selected fungal isolates must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) guidelines is the standard procedure.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized cell suspension in sterile saline or water, adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Antifungal Preparation: Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity, while for polyenes, it is complete inhibition.
Post-Antifungal Effect (PAFE) Determination Protocol
The following protocol is a standard method for determining PAFE in vitro using a spectrophotometric method[1][2][3].
-
Fungal Culture Preparation: Prepare a standardized fungal suspension as described for MIC determination.
-
Exposure to Antifungal Agent: Expose the fungal suspension to the antifungal agent at various concentrations relative to the predetermined MIC (e.g., 1x, 4x, and 16x MIC). A drug-free control is run in parallel. The exposure is typically carried out for a defined period, for instance, 1 or 2 hours, at 37°C with continuous shaking.
-
Drug Removal: After the exposure period, the fungal cells are washed to remove the antifungal agent. This is typically achieved by centrifugation of the cell suspension, removal of the supernatant, and resuspension of the pellet in fresh, drug-free medium. This washing step is repeated three times to ensure complete removal of the drug[1][2].
-
Regrowth Monitoring: After the final wash, the fungal pellet is resuspended in fresh RPMI 1640 medium. Aliquots of the washed fungal suspension (both treated and control) are transferred to a 96-well microtiter plate. The plate is then incubated in a temperature-controlled spectrophotometer, and the optical density (OD) at a specific wavelength (e.g., 405 nm or 530 nm) is measured at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
PAFE Calculation: The PAFE is calculated using the following formula: PAFE = T - C
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for PAFE Determination
Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).
Signaling Pathways of Major Antifungal Classes
The mechanism of action of an antifungal agent is a key determinant of its pharmacodynamic properties, including the PAFE.
Polyenes (e.g., Amphotericin B)
Caption: Mechanism of action of Polyenes.
Azoles (e.g., Voriconazole)
Caption: Mechanism of action of Azoles.
Echinocandins (e.g., Caspofungin)
Caption: Mechanism of action of Echinocandins.
References
- 1. Method for Measuring Postantifungal Effect in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Variotin (Pecilocin): A Guide for Laboratory Professionals
Effective management and disposal of Variotin, also known as Pecilocin, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this antifungal agent. This guide provides comprehensive, step-by-step procedures for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for Pecilocin (CAS No. 19504-77-9). In the absence of a specific SDS, the compound should be treated as a hazardous substance.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound. All procedures involving this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a lab coat, and full-length pants with closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific waste management policies and local regulations.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be treated as hazardous chemical waste.[1]
-
Segregate this compound waste at the point of generation. Do not mix it with other waste streams unless compatibility is confirmed.[1]
-
-
Waste Containment and Labeling:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and puncture-resistant container.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Pecilocin (this compound)"), the associated hazards (e.g., "Toxic," "Irritant," based on the SDS), and the accumulation start date.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container, compatible with the solvent used. If the solvent is organic, use a solvent-resistant bottle.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name and solvent. Aqueous solutions should not be disposed of down the drain.[2]
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) or central accumulation area, as per your institution's policy.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste through regular trash or municipal sewer systems. Improper disposal can lead to environmental contamination.[3]
-
Decontamination Procedures
For spills or routine cleaning of surfaces and equipment contaminated with this compound, follow these steps:
-
Prepare a Decontamination Solution: A 10% bleach solution is often effective for disinfecting surfaces contaminated with antifungal agents.[1]
-
Absorb the Spill: If a spill occurs, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the Area: Carefully clean the affected area with the decontamination solution, followed by a water rinse.
-
Dispose of Cleaning Materials: All cleaning materials must be disposed of as hazardous solid waste.[1]
Experimental Protocol: Inactivation of this compound (if required)
In some instances, chemical inactivation may be a suitable pre-treatment step before disposal, subject to institutional guidelines. A common method for inactivating antifungal agents involves hydrolysis. This should only be performed by trained personnel in a controlled laboratory setting.
Note: This is a generalized protocol and may need to be adapted based on the specific properties of this compound and the waste matrix.
-
Prepare the Waste Solution: Dilute the this compound-containing liquid waste with a suitable solvent if necessary.
-
Adjust pH: Carefully adjust the pH of the solution to a basic or acidic range that promotes hydrolysis of the active compound. The specific pH will depend on the chemical stability data for Pecilocin.
-
Monitor Inactivation: Allow the reaction to proceed for a sufficient time to ensure complete degradation. The effectiveness of the inactivation should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent compound.
-
Neutralize and Dispose: After confirming complete inactivation, neutralize the solution and dispose of it as hazardous chemical waste, following the procedures outlined above.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Handling Protocols for Variotin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Variotin. Adherence to these procedures is paramount to ensure personal safety and the integrity of experimental work.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that poses significant health risks. A thorough risk assessment must be conducted before any handling activities. The following table summarizes the key hazards.
| Hazard Type | Description | GHS Classification |
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin. | Category 2 (Oral, Inhalation), Category 3 (Dermal) |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Eye Damage/Irritation | Causes serious eye damage. | Category 1 |
| Respiratory Irritation | May cause respiratory irritation. | Category 3 |
| Carcinogenicity | Suspected of causing cancer. | Category 2 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Category 2 |
| Organ Toxicity | May cause damage to organs (single exposure) and causes damage to organs through prolonged or repeated exposure. | Category 1 (Repeated), Category 2 (Single) |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Category 1 (Acute and Chronic) |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the last line of defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | Full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., ABEK filter).[1] A powered air-purifying respirator (PAPR) may be necessary for higher-risk activities. | All respirators must be NIOSH-approved.[2] A fit test is mandatory for tight-fitting respirators to ensure a proper seal.[3] |
| Eye and Face | Chemical safety goggles and a face shield.[4][5] | Must meet ANSI Z87.1 standards.[6][7] A face shield should be worn in combination with goggles to protect against splashes.[5] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[8] | A standard glove thickness of at least 14 mils is recommended.[6] Double gloving may be appropriate for high-risk tasks.[4] Always check the manufacturer's data for chemical compatibility.[5] |
| Body | Chemical-resistant coveralls or a one- or two-piece chemical splash suit.[2][6] A lab coat is the minimum requirement for low-risk activities.[4][9] | Suits made of butyl rubber, neoprene, or PVC may be appropriate.[6] For significant exposure risk, a fully encapsulating chemical protective suit may be required.[2] |
| Feet | Chemical-resistant, steel-toed boots with pant legs worn outside the boots.[2][6] | Leather or canvas shoes should not be worn.[6] |
Procedural Guidance for Handling this compound
A systematic approach to PPE usage and chemical handling is crucial for safety.
References
- 1. lidorr.com [lidorr.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. osha.gov [osha.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
